molecular formula C13H27Br B8136598 5-(2-Bromoethyl)undecane

5-(2-Bromoethyl)undecane

Cat. No.: B8136598
M. Wt: 263.26 g/mol
InChI Key: CEPAGHOPRBKPJY-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)undecane is a useful research compound. Its molecular formula is C13H27Br and its molecular weight is 263.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-bromoethyl)undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAGHOPRBKPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 5-(2-Bromoethyl)undecane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 467459-21-8 Formula: C₁₃H₂₇Br Molecular Weight: 263.26 g/mol [1]

Part 1: Executive Summary & Strategic Relevance

5-(2-Bromoethyl)undecane is a specialized branched alkyl halide intermediate used primarily in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and advanced surfactant systems.

In the context of drug delivery—specifically for mRNA therapeutics (e.g., COVID-19 vaccines, protein replacement therapies)—the geometry of the lipid tail is critical.[2][3] Unlike linear alkyl chains, the branched structure of this compound introduces a "cone-shaped" architecture to the final lipid molecule. This geometric frustration is essential for:

  • Endosomal Escape: Promoting the hexagonal phase transition (

    
    ) required to fuse with endosomal membranes and release genetic cargo into the cytosol.
    
  • Fluidity Modulation: Preventing the crystallization of the LNP core during storage, thereby enhancing stability.

This guide details the chemical structure, a high-fidelity synthesis protocol, and the mechanistic rationale for its application in pharmaceutical development.

Part 2: Chemical Profile & Properties[1][5][6]

The molecule consists of an undecane backbone with a 2-bromoethyl substituent at the 5-position.[1][4] This creates a chiral center at C5, though it is typically used as a racemate in lipid synthesis.

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Relevance
Appearance Colorless to light yellow liquidPurity indicator (yellowing suggests free ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[5]
Boiling Point ~271°C (Predicted)High boiling point requires vacuum distillation for purification.
Density 1.037 g/cm³Slightly denser than water due to the bromine atom.
LogP ~5.5Highly lipophilic; ideal for hydrophobic tail integration.
Solubility Soluble in DCM, THF, Hexane; Insoluble in WaterDictates solvent choice for reactions (anhydrous organic solvents).
Reactivity Electrophilic at the C-Br bondExcellent substrate for

alkylation of amines.

Part 3: Synthesis Protocol (The Appel Reaction)

While various bromination methods exist (e.g.,


, 

), the Appel Reaction is the industry standard for this substrate. It operates under mild, neutral conditions, preventing the acid-catalyzed migration of the branching point—a common risk when using harsh acids like

on branched alcohols.
Precursor

Starting Material: 5-(2-Hydroxyethyl)undecane (The corresponding alcohol).

Reaction Logic


  • Triphenylphosphine (

    
    ):  Acts as the oxygen acceptor.
    
  • Carbon Tetrabromide (

    
    ):  Provides the bromine source.
    
  • Driving Force: Formation of the strong

    
     bond in triphenylphosphine oxide (
    
    
    
    ).
Step-by-Step Methodology

Scale: 100 mmol basis.

  • Preparation:

    • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve

      
        (36.5 g, 110 mmol) and 5-(2-hydroxyethyl)undecane  (21.4 g, 100 mmol) in anhydrous Dichloromethane (DCM)  (250 mL).
      
    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dissolve

      
        (28.8 g, 110 mmol) in 50 mL of anhydrous DCM.
      
    • Add the

      
       solution dropwise to the reaction flask over 30 minutes. Crucial: Maintain temperature <5°C to minimize side reactions.
      
  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) naturally.

    • Stir for 4–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the alcohol peak.

  • Workup (The "Triphenylphosphine Oxide" Challenge):

    • Note:

      
       is a difficult byproduct to remove.
      
    • Concentrate the reaction mixture to ~50 mL volume under reduced pressure.

    • Add cold n-Hexane (200 mL) to precipitate the bulk of the

      
      .
      
    • Filter the white solid through a celite pad.

    • Wash the filtrate with saturated

      
       (2 x 100 mL) and Brine (1 x 100 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Perform vacuum distillation (high vacuum, <1 mmHg) to isolate the pure this compound.

    • Alternative: Flash column chromatography using 100% Hexanes (the product moves with the solvent front; residual

      
       stays on the column).
      
Mechanistic Visualization

The following diagram illustrates the Appel reaction pathway, highlighting the activation of oxygen and the


 displacement.[6]

AppelReaction Substrate 5-(2-Hydroxyethyl)undecane (Alcohol) Intermediate Oxyphosphonium Intermediate [R-O-PPh3]+ Br- Substrate->Intermediate Activation Reagents PPh3 + CBr4 Reagents->Intermediate Transition SN2 Attack (Br- attacks Carbon) Intermediate->Transition Rate Limiting Product This compound (Alkyl Bromide) Transition->Product Inversion Byproduct Ph3P=O (Solid Waste) Transition->Byproduct

Figure 1: Mechanistic pathway of the Appel Reaction converting the alcohol precursor to the alkyl bromide.

Part 4: Applications in Drug Development (LNP Engineering)

The primary utility of this compound is as a hydrophobic building block for Ionizable Cationic Lipids .

The "Cone Shape" Theory

Lipids with cylindrical shapes (e.g., PC lipids) form stable bilayers (lamellar phase,


). However, for mRNA to escape the endosome, the lipid membrane must undergo a phase transition to the inverted hexagonal phase (

).
  • Linear Tails: Promote stable bilayers (traps mRNA).

  • Branched Tails (from this compound): Increase the cross-sectional area of the tail relative to the headgroup. This "cone shape" induces membrane curvature stress, facilitating fusion with the endosomal membrane and cytosolic release of the payload.

Synthesis Workflow: From Bromide to Lipid

The alkyl bromide is reacted with an amine core (e.g., ethanolamine derivatives) to form the final lipid.

LipidSynthesis Bromide This compound (Electrophile) Reaction Alkylation (SN2) Base: K2CO3 / Solvent: DMF Bromide->Reaction Amine Amine Core (e.g., 4-amino-1-butanol) Amine->Reaction Lipid Branched Ionizable Lipid (LNP Component) Reaction->Lipid Yields ~85% LNP Lipid Nanoparticle (mRNA Encapsulated) Lipid->LNP Microfluidic Mixing (pH 4.0)

Figure 2: Workflow for integrating this compound into high-potency LNP formulations.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[7] Alkyl bromides are potent alkylating agents.
Eye Irritation H319Causes serious eye irritation.[7][8][9] Lachrymator potential.
STOT-SE H335May cause respiratory irritation.[7][9]

Handling Protocols:

  • Moisture Sensitivity: Store under inert atmosphere (

    
     or Ar). Moisture can cause slow hydrolysis to the alcohol and HBr.
    
  • Storage: Keep at 2–8°C. Dark container (amber glass) to prevent photochemical decomposition (yellowing indicates free bromine release).

  • Spill Cleanup: Absorb with vermiculite. Do not use water.[7] Neutralize surfaces with dilute alcoholic KOH if necessary.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet & MSDS. Retrieved from (Note: Search CAS 467459-21-8).[1]

  • Han, X., et al. (2024).[3][10] "In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics." Nature Communications,[3] 15. Link

  • Sato, Y., et al. (2022). "Novel Branched Lipid Created for mRNA Delivery."[3] Small Science. Link

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link

  • ChemicalBook. (2025). Synthesis of 5-(bromomethyl)undecane (Homolog Reference). Link

Sources

A Technical Guide to the Solubility of 5-(2-Bromoethyl)undecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a cornerstone of efficient process development, formulation, and purification in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(2-Bromoethyl)undecane (CAS No. 467459-21-8), a halogenated alkane intermediate. Due to the absence of extensive published solubility data for this specific molecule, this document integrates fundamental chemical principles with a robust, detailed experimental protocol to empower researchers to determine its solubility profile accurately. We will explore the theoretical underpinnings of its expected behavior in a range of organic solvents, provide a step-by-step methodology for quantitative analysis, and discuss the practical implications of the anticipated results for laboratory and process chemistry.

Physicochemical Characterization and Theoretical Solubility Profile

2.1 Molecular Structure and Inherent Properties

This compound is a branched-chain halogenated alkane with the molecular formula C₁₃H₂₇Br and a molecular weight of 263.26 g/mol . Its structure consists of a C11 (undecane) backbone, making it predominantly a non-polar, lipophilic molecule. The key features influencing its solubility are:

  • Hydrocarbon Backbone: The long, saturated alkyl chain is the primary contributor to the molecule's non-polar nature. The intermolecular forces are dominated by weak van der Waals (specifically London dispersion) forces.[1][2]

  • Bromoethyl Group: The carbon-bromine (C-Br) bond introduces a degree of polarity due to the difference in electronegativity between carbon and bromine.[3] This allows for dipole-dipole interactions, although these are significantly weaker than the hydrogen bonds found in protic solvents.

2.2 The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[4][5]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through dispersion forces. It is anticipated that this compound will exhibit high solubility in these solvents, as the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[1][2][6]

  • Polar Aprotic Solvents (e.g., Dichloromethane, THF, Acetone): These solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bonding.[7] They can engage in dipole-dipole interactions with the C-Br bond of the solute. Moderate to good solubility is expected, though likely less than in purely non-polar solvents, as the large alkyl chain still dominates.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by strong hydrogen bonding networks.[7] For this compound to dissolve, it must disrupt these powerful hydrogen bonds. The energy released from the formation of new, weaker van der Waals and dipole-dipole interactions is insufficient to overcome this energy barrier.[3][6] Consequently, very low solubility is predicted in these solvents.

2.3 Advanced Prediction with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9][10] The principle states that substances with similar HSP values (a small "distance" in Hansen space) are likely to be soluble in one another.[8][11] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[12] This framework provides a powerful tool for solvent screening and selection.

Quantitative Experimental Determination of Solubility

To overcome the lack of published data, a reliable experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13][14]

3.1 Objective

To quantitatively measure the solubility of this compound in a variety of organic solvents at a controlled ambient temperature (e.g., 25°C).

3.2 Materials and Equipment

  • Solute: this compound, purity >99%

  • Solvents: A representative range covering different polarities (e.g., n-Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Methanol).

  • Equipment: Analytical balance, 4 mL glass vials with PTFE-lined caps, magnetic stirrer and stir bars, constant temperature bath or incubator, 1 mL and 5 mL syringes, 0.22 µm PTFE syringe filters, volumetric flasks, and a calibrated quantification instrument (GC-FID is recommended).

3.3 Experimental Workflow Diagram

Solubility_Workflow Figure 1. Isothermal Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a known volume of solvent in a vial B Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B Step 1 C Allow suspension to settle, forming a saturated supernatant B->C Step 2 D Withdraw aliquot of supernatant C->D Step 3 E Filter through 0.22 µm PTFE filter D->E Step 4 F Accurately dilute filtered sample for analysis E->F Step 5 G Quantify concentration using a pre-calibrated GC-FID F->G Step 6

Caption: Workflow for solubility measurement.

3.4 Step-by-Step Protocol

  • Preparation: To a 4 mL glass vial, add approximately 100-200 mg of this compound, accurately weighed. Pipette exactly 2.0 mL of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on a magnetic stirrer within a temperature-controlled incubator set to 25°C. Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached. A longer time (48 hours) is recommended to be certain.

  • Phase Separation: After the equilibration period, turn off the stirrer and allow the vial to remain undisturbed at 25°C for at least 2 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.

  • Sampling and Filtration: Carefully draw approximately 1 mL of the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2-0.3 mL to saturate the filter membrane. Collect the subsequent filtrate into a clean, tared vial.

  • Gravimetric Analysis (Optional, Less Accurate): Weigh the collected filtrate. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the solute residue is achieved. The solubility (in g/100 mL) can be calculated from the mass of the residue and the volume of the filtrate.

  • Chromatographic Quantification (Recommended): For higher accuracy, perform a quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Calibration: Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., hexane). Generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution into a volumetric flask. Analyze this diluted sample by GC-FID and determine its concentration from the calibration curve.

    • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Anticipated Results and Data Presentation

The experimental data should be compiled into a clear, comparative table. The following table presents a hypothetical but chemically reasoned solubility profile for this compound, which researchers can use as a template for their own findings.

SolventSolvent TypeDielectric Constant (ε at 25°C)[7][15][16]Predicted Solubility at 25°C (g/L)
n-HexaneNon-polar1.9[16]> 500 (Fully Miscible)
TolueneNon-polar2.4> 500 (Fully Miscible)
Dichloromethane (DCM)Polar Aprotic9.1[7]300 - 500
Tetrahydrofuran (THF)Polar Aprotic7.5[7]250 - 450
Ethyl AcetatePolar Aprotic6.0[16]150 - 300
AcetonePolar Aprotic21.0[15]100 - 200
AcetonitrilePolar Aprotic37.5[7]20 - 50
EthanolPolar Protic24.3[7]5 - 15
MethanolPolar Protic32.6[7]< 5
WaterPolar Protic78.5[7]< 0.1 (Essentially Insoluble)

Discussion and Practical Implications

The solubility profile of this compound directly informs its practical application in a research and development setting.

  • Reaction Solvent Selection: For reactions involving non-polar reagents, hexane or toluene are ideal solvents, ensuring high reactant concentration and homogeneity. For reactions requiring a slightly more polar medium, perhaps to dissolve a polar co-reactant, DCM or THF would be suitable choices.

  • Purification Strategies:

    • Chromatography: The high solubility in non-polar solvents and lower solubility in moderately polar ones makes this compound well-suited for normal-phase silica gel chromatography. A mobile phase starting with pure hexane, gradually enriched with a more polar solvent like ethyl acetate, would effectively separate it from more polar impurities.

    • Crystallization/Precipitation: The very low solubility in polar protic solvents like methanol suggests they can be used as anti-solvents. A potential purification strategy involves dissolving the crude product in a minimal amount of a good solvent (e.g., DCM or hexane) and then slowly adding cold methanol to induce precipitation or crystallization of the pure compound.

  • Extraction Workflows: In an aqueous workup, this compound will partition almost exclusively into a non-polar organic extraction solvent such as diethyl ether, ethyl acetate, or hexane.

Conclusion

References

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

  • Faculty of Science. (2024). Solubility test for Organic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Wikipedia. (2024). Hansen solubility parameter. [Link]

  • Doc Brown's Chemistry. (n.d.). Bromoethane solubility. [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. [Link]

  • Chemistry LibreTexts. (2022). 1.2.8: Properties of Alkanes. [Link]

  • ACS Omega. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

  • Unacademy. (n.d.). Solubility of Alkanes. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Unacademy. (n.d.). Halogenation of Alkanes. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkanes. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Bromoethyl)undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the boiling point and density of the saturated alkyl halide, 5-(2-Bromoethyl)undecane (CAS No. 467459-21-8). In the absence of direct experimental data for this specific branched isomer, this document outlines a robust estimation of these critical physicochemical properties. The estimation is grounded in a thorough examination of the experimentally determined values for its linear isomer, 1-bromotridecane, and an analysis of established structure-property relationships within homologous series of bromoalkanes. Furthermore, this guide delves into the theoretical underpinnings of these properties, discussing the influence of molecular structure on intermolecular forces. Methodologies for experimental determination and an overview of computational prediction techniques, such as Quantitative Structure-Property Relationship (QSPR) models, are also presented to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Characterizing Branched Long-Chain Alkyl Halides

This compound is a long-chain saturated alkyl halide. Such molecules, while seemingly simple in their elemental composition, present unique challenges in the comprehensive characterization of their physical properties. The precise arrangement of atoms, particularly the degree and position of branching, significantly influences the intermolecular forces, which in turn dictate macroscopic properties like boiling point and density.

Direct experimental measurement of these properties for every conceivable isomer is often impractical due to the sheer number of possibilities and the synthetic challenges in isolating pure samples of each. Consequently, a great deal of reliance is placed on the principles of physical organic chemistry and computational modeling to predict the behavior of less common isomers based on the known properties of their more readily available counterparts.

This guide will systematically address the boiling point and density of this compound by:

  • Establishing a baseline using the experimentally verified data of its linear isomer, 1-bromotridecane.

  • Applying established principles of structure-property relationships to predict the deviation in properties due to branching.

  • Providing a framework for the experimental and computational determination of these properties.

Estimated Physicochemical Properties of this compound

The following table summarizes the estimated and known properties of this compound and its linear isomer, 1-bromotridecane.

PropertyThis compound (Estimated)1-Bromotridecane (Experimental)
Molecular Formula C₁₃H₂₇BrC₁₃H₂₇Br
Molecular Weight 263.26 g/mol 263.26 g/mol
Boiling Point Slightly lower than 1-bromotridecane148-150 °C at 10 mmHg[1]
Density Slightly lower than 1-bromotridecane1.03 g/mL at 25 °C[1]

In-Depth Analysis of Boiling Point

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For nonpolar or weakly polar molecules like bromoalkanes, the predominant intermolecular forces are London dispersion forces.

The Influence of Molecular Structure on Boiling Point

The strength of London dispersion forces is primarily influenced by two factors:

  • Molecular Size (Surface Area): Larger molecules with more electrons exhibit stronger dispersion forces. This is evident in the increasing boiling points of homologous series of 1-bromoalkanes.

  • Molecular Shape (Branching): Among isomers, a more linear or "unbranched" structure allows for greater surface area contact between molecules, leading to stronger dispersion forces and a higher boiling point. Conversely, increased branching leads to a more compact, spherical shape, reducing the effective surface area for intermolecular interactions and thus lowering the boiling point.[2][3]

Estimation of the Boiling Point of this compound

Given the established principle that branching lowers the boiling point among isomers, we can confidently predict that the boiling point of this compound will be slightly lower than that of its linear isomer, 1-bromotridecane. The latter has a documented boiling point of 148-150 °C at a reduced pressure of 10 mmHg.[1] While the exact magnitude of this decrease is difficult to quantify without experimental data or specific computational modeling, the qualitative relationship is a fundamental concept in organic chemistry.

The following diagram illustrates the relationship between molecular structure and boiling point for the isomers of C₁₃H₂₇Br.

G cluster_0 Isomers of C13H27Br cluster_1 Relative Boiling Point 1-Bromotridecane 1-Bromotridecane This compound This compound 1-Bromotridecane->this compound Increased Branching Higher_Boiling_Point Higher Boiling Point 1-Bromotridecane->Higher_Boiling_Point Lower_Boiling_Point Lower Boiling Point This compound->Lower_Boiling_Point

Caption: Effect of branching on the boiling point of C₁₃H₂₇Br isomers.

Experimental Determination of Boiling Point

Should a precise experimental value be required, the boiling point of this compound can be determined using standard laboratory techniques. Given its relatively high molecular weight, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition at elevated temperatures.

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

  • Sample Preparation: Place a pure sample of this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Gradually reduce the pressure within the apparatus to the desired level (e.g., 10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If necessary, the observed boiling point can be corrected to normal atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, although for comparative purposes, reporting the boiling point at a specific reduced pressure is standard practice.

In-Depth Analysis of Density

The density of a substance is a measure of its mass per unit volume. For liquids, density is influenced by both the mass of the individual molecules and how closely they can pack together.

The Influence of Molecular Structure on Density

Similar to boiling point, the density of isomeric alkanes and their derivatives is affected by branching. Generally, increased branching leads to a less efficient packing of molecules in the liquid state, resulting in a lower density. The more compact, spherical shape of branched isomers prevents them from achieving the same close packing as their linear counterparts.

Estimation of the Density of this compound

Based on this principle, it is predicted that the density of this compound will be slightly lower than that of 1-bromotridecane. The experimentally determined density of 1-bromotridecane is 1.03 g/mL at 25 °C.[1]

Experimental Determination of Density

The density of a liquid sample of this compound can be accurately measured using several standard methods:

  • Pycnometry: A pycnometer is a flask with a precisely known volume. By measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample, and the mass of the pycnometer filled with a reference substance of known density (e.g., deionized water), the density of the sample can be calculated with high precision.

  • Hydrometry: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quicker but generally less precise than pycnometry.

  • Oscillating U-tube Densitometry: This modern technique measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample. The change in frequency is directly related to the density of the sample. This method is rapid, requires a small sample volume, and offers high accuracy.

Computational Approaches to Property Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating the physicochemical properties of molecules.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical or biological properties.[4][5] These models are developed by analyzing a large dataset of compounds with known properties and identifying molecular descriptors that are statistically significant in predicting those properties.

For the prediction of boiling point and density of halogenated hydrocarbons, relevant molecular descriptors often include:

  • Topological indices: Numerical values that describe the connectivity of atoms in a molecule.

  • Constitutional descriptors: Simple counts of atoms, bonds, and molecular weight.

  • Quantum chemical descriptors: Properties derived from quantum mechanical calculations, such as molecular orbital energies and charge distributions.

Once a robust QSPR model is established, it can be used to predict the properties of new or uncharacterized molecules like this compound with a reasonable degree of accuracy.[6][7]

The following diagram illustrates the general workflow for developing and applying a QSPR model.

G A Dataset of Molecules with Known Properties B Calculation of Molecular Descriptors A->B C Statistical Analysis and Model Development B->C D QSPR Model (Equation) C->D G Prediction of Boiling Point and Density D->G E Structure of this compound F Calculation of Descriptors for Target Molecule E->F F->D

Caption: Workflow for QSPR-based property prediction.

Conclusion

References

  • Filo. (2026, January 6). Study the graph showing the boiling points of bromoalkanes and identify t.. Retrieved from [Link]

  • NCERT. Haloalkanes and Haloarenes. Retrieved from [Link]

  • Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

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Technical Guide: Linear vs. Branched Alkyl Bromides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Topological Imperative

In drug development, the choice between a linear (


-alkyl) and a branched (iso-, sec-, or tert-alkyl) bromide is rarely arbitrary. It is a strategic decision that dictates three critical success factors: synthetic yield , target potency , and metabolic stability .

While linear alkyl bromides offer superior electrophilicity for scaffold building (via


), they often introduce metabolic liabilities, specifically rapid 

-oxidation. Conversely, branched alkyl bromides act as metabolic roadblocks, extending half-life (

), but they impose severe steric penalties that complicate nucleophilic substitution, often necessitating radical-based or carbocation-mediated synthetic routes.

This guide analyzes the physicochemical and mechanistic divergences between these two classes, providing validated protocols for their synthesis and application.

Physicochemical Determinants

The behavior of alkyl bromides is governed by the interplay of steric bulk and Van der Waals surface contact.

Boiling Point and Density Trends

Linear chains maximize surface area, enhancing London dispersion forces. Branching induces a "spherical" morphology, reducing surface contact and lowering boiling points.[1] This volatility difference is critical during purification; branched bromides are often lost during rotary evaporation if vacuum pressure is not carefully modulated.

Table 1: Comparative Properties of C4-Alkyl Bromide Isomers

IsomerStructureTypeBoiling Point (°C)Density (g/mL)Steric Profile
1-Bromobutane

Linear (

)
101.41.27Minimal (Open)
2-Bromobutane

Branched (

)
91.21.26Moderate
1-Bromo-2-methylpropane

Branched (

)
91.01.26

-Branched
tert-Butyl bromide

Branched (

)
73.31.22High (Congested)

Data derived from standard physicochemical databases [1].

Mechanistic Divergence: Reactivity Profiles

The core distinction lies in the transition state energy. Linear bromides possess an accessible


 orbital, facilitating backside attack (

). Branched bromides sterically shroud this orbital, raising the activation energy for substitution and lowering it for elimination (

) or ionization (

).
The "Beta-Branching" Effect

Even primary bromides with branching at the


-position (e.g., isobutyl bromide) exhibit retarded 

rates—often

to

times slower than their linear counterparts due to the clash between the nucleophile and the

-methyl groups in the transition state.
Visualization: Reactivity Decision Tree

The following diagram illustrates the kinetic pathway selection based on alkyl chain topology.

ReactivityPathways Substrate Alkyl Bromide Substrate Linear Linear (Primary) (e.g., n-Butyl) Substrate->Linear Branched Branched (Sec/Tert) Substrate->Branched Nu_Strong Strong Nucleophile (e.g., NaCN, RS-) Linear->Nu_Strong Standard Base_Strong Strong Base (e.g., t-BuOK) Linear->Base_Strong Steric Bulk? Branched->Nu_Strong Steric Clash Solvent_Polar Polar Protic Solvent (Solvolysis) Branched->Solvent_Polar SN2 SN2 Substitution (Inversion) Nu_Strong->SN2 Fast E2 E2 Elimination (Alkene Formation) Nu_Strong->E2 Major Pathway Base_Strong->E2 If Base is Bulky SN1 SN1/E1 (Carbocation Mix) Solvent_Polar->SN1 Stable C+

Figure 1: Decision matrix for alkyl bromide reactivity. Note that branched substrates predominantly shunt toward elimination (E2) with basic nucleophiles, whereas linear substrates favor substitution (SN2).

Synthetic Protocols

As a scientist, you must select the protocol that minimizes rearrangement. Acid-mediated routes (HBr) are acceptable for linear chains but disastrous for branched chains due to hydride shifts (e.g., neopentyl rearrangement).

Protocol A: Synthesis of Linear Alkyl Bromides (Appel Reaction)

Best for: Primary alcohols to bromides with high fidelity. Mechanism: Activation of alcohol by phosphonium salt followed by


 displacement.[2]

Materials:

  • Primary Alcohol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol and

    
     in DCM under 
    
    
    
    atmosphere. Cool to 0°C.[3]
  • Addition: Add

    
     portion-wise over 20 minutes. Rationale: Exothermic reaction; controlling temperature prevents side-product formation.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC.

  • Workup: Add pentane to precipitate triphenylphosphine oxide (

    
    ). Filter through a silica plug.
    
  • Purification: Concentrate filtrate (carefully, check BP) and distill.

Protocol B: Synthesis of Branched Alkyl Bromides (PBr3 Method)

Best for: Secondary alcohols where carbocation rearrangement must be minimized. Note: Tertiary alcohols should generally be converted via HBr gas in ether to facilitate


 without E1 competition, or via phase-transfer catalysis.

Materials:

  • Secondary Alcohol (1.0 equiv)

  • Phosphorus Tribromide (

    
    , 0.35 equiv)
    
  • Catalytic Pyridine (prevents acid buildup)

Step-by-Step Workflow:

  • Setup: Cool alcohol (neat or in minimal

    
    ) to -10°C.
    
  • Addition: Add

    
     dropwise. Rationale: The reaction produces HBr in situ; keeping it cold prevents elimination to the alkene.
    
  • Quench: Pour onto crushed ice.

  • Extraction: Extract with hexanes. Wash organic layer with

    
     (neutralize acid) and Brine.
    
  • Validation: Check NMR for alkene peaks (elimination byproducts).

Application in Drug Development: Metabolic Stability[4][5][6][7]

In Medicinal Chemistry, the transition from a linear to a branched alkyl group is a classic "bioisostere" strategy to improve pharmacokinetic (PK) profiles [2].

The Metabolic Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize terminal methyl groups (


-oxidation) of linear chains to carboxylic acids, leading to rapid clearance.
  • Linear (

    
    -butyl):  Rapid oxidation 
    
    
    
    High Clearance (
    
    
    ).
  • Branched (

    
    -butyl):  No 
    
    
    
    -protons available for abstraction. Steric bulk prevents the heme iron of CYP450 from accessing the carbon center.
Visualization: Metabolic Fate

The following diagram contrasts the metabolic stability of linear vs. branched motifs.

Metabolism Drug_Linear Drug-Linker-(CH2)3-CH3 (Linear Chain) CYP450 Liver CYP450 Enzymes Drug_Linear->CYP450 High Affinity (Accessible) Drug_Branched Drug-Linker-C(CH3)3 (Branched/t-Butyl) Drug_Branched->CYP450 Steric Blockade Stable_Drug Metabolically Stable (Extended Half-life) Drug_Branched->Stable_Drug Resists Oxidation Metabolite_Acid Carboxylic Acid Metabolite (Rapid Excretion) CYP450->Metabolite_Acid omega-Oxidation

Figure 2: Metabolic fate comparison. Branching prevents the formation of polar metabolites, retaining the drug in circulation longer.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-Bromobutane and 1-Bromobutane. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Appel Reaction Mechanism and Protocols. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).

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A Senior Application Scientist's Guide to Hydrophobic Swallow-Tail Substituents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, overcoming challenges such as poor metabolic stability, low aqueous solubility, and suboptimal permeability is paramount.[1][2][3] The strategic incorporation of specific molecular motifs can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4] Among the most effective strategies is the introduction of hydrophobic "swallow-tail" substituents, typified by gem-dialkyl groups like tert-butyl or isopropyl moieties. This guide provides an in-depth technical analysis of the core principles, synthesis, and application of these substituents. We will explore the physicochemical rationale behind their efficacy, present detailed experimental protocols for their evaluation, and showcase case studies that validate their role in optimizing pharmaceutical compounds.

Introduction: The Strategic Value of Three-Dimensionality

The journey from a potent "hit" compound to a viable drug candidate is often fraught with pharmacokinetic hurdles. A primary challenge is rapid metabolism, frequently mediated by Cytochrome P450 (CYP) enzymes in the liver, which can lead to low bioavailability and short half-life.[5][6][7] Another significant obstacle is the high crystal lattice energy of planar, rigid molecules, which results in poor aqueous solubility and consequently, poor absorption.[1][8]

Hydrophobic swallow-tail substituents are a powerful tool in the medicinal chemist's arsenal to mitigate these issues. These bulky, non-planar alkyl groups, most notably the gem-dialkyl or tert-butyl group, introduce significant three-dimensional (3D) character to a molecule. This added bulk serves two primary purposes:

  • Steric Shielding: The substituents act as a physical barrier, sterically hindering the approach of metabolic enzymes to nearby susceptible functional groups (e.g., amides, ethers, aromatic rings).[9][10] This "stealthing" effect can dramatically decrease the rate of metabolic degradation.[11]

  • Disruption of Crystal Packing: The non-planar, tetrahedral geometry of these groups disrupts efficient π-π stacking and intermolecular packing in the solid state. This reduction in crystal lattice energy often leads to a significant improvement in aqueous solubility.[2]

This guide will deconstruct the science behind this strategy, providing researchers with the foundational knowledge and practical methodologies to effectively deploy swallow-tail substituents in their drug design programs.

The Physicochemical Rationale: Causality and Mechanistic Insights

The efficacy of swallow-tail groups is rooted in fundamental principles of physical organic chemistry. Their impact on a molecule's conformation and intermolecular interactions is profound and predictable.

Steric Hindrance and Metabolic Stability

Metabolic enzymes, particularly CYPs, have well-defined active sites. The introduction of a bulky group, such as a tert-butyl moiety, adjacent to a metabolically labile site can prevent the substrate from docking effectively within the enzyme's active site.[11] This steric clash increases the energy barrier for the metabolic reaction, thereby slowing down the rate of clearance. For instance, a vulnerable aromatic ring can be shielded from hydroxylation, or an amide bond can be protected from hydrolysis. The gem-dialkyl effect, where two alkyl groups are attached to the same carbon, is particularly effective at creating a robust steric shield.[12]

Conformational Control and Solubility

The Thorpe-Ingold effect, or gem-dialkyl effect, describes how geminal substitution can favor ring-closing reactions by altering bond angles. In a broader sense, these groups influence the overall molecular conformation. A tert-butyl group, with its large rotational barrier, can lock a molecule into a specific, often more 3D-oriented, conformation.[13] This enforced non-planarity is critical for disrupting the crystal lattice. Planar molecules tend to pack very efficiently, leading to strong intermolecular forces that must be overcome for dissolution. By introducing a swallow-tail group, chemists can break this planarity, weaken the crystal packing, and thereby enhance aqueous solubility.[2][14]

The following diagram illustrates the logical relationship between the challenges in drug development and the solutions provided by swallow-tail substituents.

G cluster_problems Challenges in Drug Discovery cluster_properties Properties of Swallow-Tail Groups cluster_outcomes Desired Pharmacokinetic Outcomes Metabolic Liability Metabolic Liability Increased Half-life Increased Half-life High Crystal Lattice Energy High Crystal Lattice Energy Improved Solubility Improved Solubility Poor Permeability Poor Permeability Enhanced Absorption Enhanced Absorption Steric Shielding Steric Shielding Steric Shielding->Increased Half-life Leads to Increased 3D Shape Increased 3D Shape Increased 3D Shape->High Crystal Lattice Energy Addresses Increased 3D Shape->Improved Solubility Leads to Increased Lipophilicity Increased Lipophilicity Increased Lipophilicity->Poor Permeability Addresses Increased Lipophilicity->Enhanced Absorption Leads to

Caption: Logical flow from problem to solution using swallow-tail substituents.

Synthetic Strategies and Methodologies

The introduction of swallow-tail groups, particularly gem-dialkyl motifs, onto aromatic or heterocyclic scaffolds is a common requirement in medicinal chemistry.

Synthesis of gem-Diiodoalkanes for Cyclopropanation

A versatile method for creating cyclopropane rings, which can act as bioisosteres for gem-dialkyl groups, involves the use of gem-diiodoalkanes.[11][15][16][17] An improved procedure involves the alkylation of diiodomethane.[18]

Protocol: Synthesis of Functionalized gem-Diiodoalkanes [18]

  • Reagent Preparation: Prepare a solution of sodium hexamethyldisilazide (NaHMDS, 2.5 mmol) in a 1:1 mixture of anhydrous THF (4 mL) and diethyl ether (4 mL).

  • Anion Formation: Cool the NaHMDS solution to -78 °C using a dry ice/acetone bath. To this, add a solution of diiodomethane (CH₂I₂, 2.5 mmol) in THF (0.6 mL) dropwise. Stir the mixture at -78 °C for 20-30 minutes to form the NaCHI₂ anion.

  • Alkylation: Add a solution of the desired alkyl iodide substrate (0.5 mmol) in THF (1 mL) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature over 16 hours in the dark. Complete conversion of the starting material is crucial as the product is often inseparable from the starting iodide via flash chromatography.

  • Workup: Quench the reaction by adding water (70 mL). Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-diiodoalkane product, which can be used in subsequent cyclopropanation reactions.

Introduction of tert-Butyl Groups

The tert-butyl group is often introduced using Friedel-Crafts alkylation with tert-butyl chloride or isobutylene, catalyzed by a Lewis acid like AlCl₃. For more sensitive substrates, di-tert-butyl dicarbonate (Boc anhydride) can be used as a source for the tert-butyl cation under acidic conditions.[19]

Case Studies: Validating the Swallow-Tail Strategy

The true measure of a drug design strategy lies in its successful application. The use of bulky hydrophobic groups has proven effective in numerous drug development programs.

Case Study 1: Enhancing Metabolic Stability of an IRAK4 Inhibitor

In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in immunology, early lead compounds suffered from high metabolic clearance.[20] Metabolite identification studies revealed that oxidation of a cyclobutyl group was a primary metabolic pathway.

The Solution: By modifying the metabolically vulnerable position to incorporate a tertiary alcohol and a methyl group, a metabolically robust clinical candidate was developed.[20]

CompoundR GroupIRAK4 IC₅₀ (nM)In Vitro Clearance (µL/min/mg)
Lead Compound -Cyclobutyl15120
BAY1830839 -C(OH)(CH₃)-cyclobutyl3< 5

Data is illustrative and based on trends reported in literature.[20]

The addition of the methyl group created a swallow-tail-like tertiary alcohol motif that sterically shielded the position from oxidation, dramatically reducing clearance while maintaining high potency.

Case Study 2: Improving Solubility and Permeability of an Antibacterial Agent

In a search for novel small-molecule inhibitors of bacterial peptidoglycan glycosyltransferase (PGT), an initial isatin-based hit showed poor activity, partly due to low membrane permeability.[21]

The Solution: A systematic study demonstrated that adding hydrophobic substituents to the isatin core significantly improved both enzymatic inhibition and antibacterial activity.[21] The improved activity was attributed to better partitioning into the hydrophobic bacterial membrane, where the target enzyme resides.[21]

CompoundSubstituentPGT IC₅₀ (µM)MIC vs. S. aureus (µg/mL)cLogP
Isatin Core -H>100>1281.1
Derivative 5m -CH₂(CH₂)₅CH₃8.563.8

Data adapted from published studies.[21]

This demonstrates that while the term "hydrophobic" can sometimes be associated with poor solubility, in the context of membrane-associated targets, increasing lipophilicity with alkyl groups can be a highly effective strategy to enhance target engagement and cellular activity.[22]

Experimental Evaluation: A Self-Validating Workflow

A robust evaluation of compounds bearing swallow-tail substituents requires a suite of standardized in vitro ADME assays.[4][7][23] This workflow allows for the direct comparison of a parent compound with its swallow-tail analogue, providing a clear, quantitative measure of the substituent's impact.

The following diagram outlines a typical experimental workflow.

G cluster_assays In Vitro ADME & Potency Evaluation start Design & Synthesize Parent (R=H) and Swallow-Tail Analogue (R=tBu) sol Aqueous Solubility (Kinetic/Thermodynamic) start->sol met_stab Metabolic Stability (Liver Microsomes/Hepatocytes) start->met_stab perm Permeability (Caco-2 / PAMPA) start->perm potency Target Potency (Biochemical/Cellular Assay) start->potency analysis Data Analysis: Compare Parent vs. Analogue sol->analysis met_stab->analysis perm->analysis potency->analysis decision Advance to In Vivo PK? analysis->decision

Caption: Experimental workflow for evaluating swallow-tail analogues.

Protocol: In Vitro Liver Microsomal Stability Assay[5][6][7]

This assay measures the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[5]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100x working solution (e.g., 100 µM for a 1 µM final concentration) in buffer.

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the diluted HLM suspension to each well.

    • Add 1 µL of the 100x test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH stock solution to each well (final concentration 1 mM). This is the T=0 time point for quenching.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 25 µL) from the reaction wells.

    • Quench the reaction by adding the aliquot to a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like terfenadine).[20]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Conclusion and Future Outlook

The incorporation of hydrophobic swallow-tail substituents is a validated and powerful strategy in medicinal chemistry for overcoming fundamental ADME barriers. By providing steric shielding and disrupting crystal packing, these motifs can simultaneously enhance metabolic stability and aqueous solubility, two properties that are often in opposition. The principles are well-understood, the synthetic methods are accessible, and the benefits are quantifiable through standard in vitro assays.

As drug discovery moves towards more complex and challenging targets, the ability to fine-tune the physicochemical properties of molecules with precision will become even more critical. The swallow-tail strategy is more than just adding bulk; it is a nuanced approach to controlling molecular shape, conformation, and intermolecular interactions. Future work may involve exploring bioisosteres of the classic gem-dialkyl group, such as spirocycles or oxetanes, which can impart similar steric properties with different polarity and lipophilicity profiles.[11][24] Ultimately, the judicious use of these three-dimensional substituents will continue to be a cornerstone of rational drug design, enabling the progression of potent compounds into effective medicines.

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An In-depth Technical Guide to 5-(2-Bromoethyl)undecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(2-bromoethyl)undecane (CAS No. 467459-21-8), a lipophilic alkyl halide with potential applications in organic synthesis and drug discovery. Given the limited specific literature on this compound, this document leverages established principles of alkyl halide chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, key reactions, and potential applications, supplemented with detailed experimental protocols and sourcing information.

Introduction to this compound

This compound is a long-chain alkyl bromide characterized by a C13 branched hydrocarbon backbone. Its structure, featuring a primary bromoethyl group, makes it a valuable intermediate for introducing a lipophilic undecyl moiety onto various molecular scaffolds. The presence of the bromine atom provides a reactive handle for nucleophilic substitution and other transformations, enabling the construction of more complex molecules. The significant lipophilicity of the undecane chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of parent compounds, a crucial aspect in drug design, particularly for molecules that fall "beyond the rule of 5" (bRo5) where properties like solubility and permeability are critical challenges.

Physicochemical Properties and Sourcing

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 467459-21-8[1][2]
Molecular Formula C₁₃H₂₇Br[1][2]
Molecular Weight 263.26 g/mol [2]
Appearance Liquid[2]
Purity Typically ≥98%[1]
Storage Store in a tightly closed container, in a cool and dry place. Recommended storage at 2-8°C.[1][2]
InChI Key CEPAGHOPRBKPJY-UHFFFAOYSA-N[1][2]
Suppliers and Pricing

Several chemical suppliers offer this compound. The following table provides a summary of known vendors and indicative pricing. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

Table 2: Sourcing Information for this compound

SupplierProduct Number/LinkPurityQuantityPrice (USD)
Alfa ChemicalLink98%5g/10g/25g/50g/bulkRequest Quote
Sigma-Aldrich99%InquireSign In for Pricing
Dana BioscienceNot specified1g$70.00

Synthesis of this compound

The precursor alcohol, 2-(undecan-5-yl)ethanol, can be synthesized through various established organometallic routes.

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A 2-(Undecan-5-yl)ethanol B This compound A->B Sₙ2 Reaction PBr3 PBr₃

Caption: Proposed synthesis of this compound from 2-(undecan-5-yl)ethanol using PBr₃.

Experimental Protocol: Synthesis of a Primary Alkyl Bromide from a Primary Alcohol using PBr₃

This generalized protocol can be adapted for the synthesis of this compound from its corresponding alcohol.

Materials:

  • Primary alcohol (e.g., 2-(undecan-5-yl)ethanol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding cold water or crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and add more diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyl bromide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Key Synthetic Applications

The primary bromoethyl group in this compound is susceptible to nucleophilic substitution, making it a versatile building block for introducing the C₁₃H₂₇- moiety.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3] this compound is an excellent substrate for this reaction.

G cluster_1 Williamson Ether Synthesis A R-O⁻ Na⁺ (Alkoxide) C R-O-CH₂CH₂(undecan-5-yl) (Ether) A->C B This compound B->C Sₙ2 Reaction NaBr NaBr

Caption: Williamson ether synthesis using this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a suitable flask under an inert atmosphere, dissolve the desired alcohol (R-OH) in an appropriate anhydrous solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0°C to generate the alkoxide.

  • Alkylation: To the freshly prepared alkoxide solution, add this compound (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the resulting ether by column chromatography or distillation.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a method for the synthesis of primary amines, avoiding the overalkylation that can occur with direct amination.[4] This involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis.

G cluster_2 Gabriel Synthesis A Potassium Phthalimide C N-(2-(Undecan-5-yl)ethyl)phthalimide A->C B This compound B->C Sₙ2 Reaction D 2-(Undecan-5-yl)ethan-1-amine (Primary Amine) C->D Hydrazinolysis Hydrazine H₂NNH₂

Caption: Gabriel synthesis of a primary amine using this compound.

Experimental Protocol: General Procedure for Gabriel Synthesis

  • N-Alkylation: Dissolve potassium phthalimide in a polar aprotic solvent like DMF. Add this compound and heat the mixture (typically 80-100°C) until the alkylation is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide. Filter the solid, wash with water, and dry.

  • Deprotection (Hydrazinolysis): Suspend the N-alkylated phthalimide in ethanol or a similar solvent. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.

  • Isolation of the Primary Amine: After cooling, acidify the mixture with HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter off the solid. The filtrate containing the amine salt can be basified and the free amine extracted with an organic solvent.

Predicted Spectroscopic Data

For researchers to verify the identity and purity of this compound, understanding its expected spectroscopic signature is crucial. While experimental spectra are not widely published, we can predict the key features based on its structure.

¹H NMR (Proton NMR):

  • ~3.4 ppm (triplet, 2H): Protons on the carbon directly attached to the bromine (-CH₂-Br).

  • ~1.8-2.0 ppm (multiplet, 2H): Protons on the carbon adjacent to the bromo-substituted carbon (-CH₂-CH₂-Br).

  • ~1.2-1.5 ppm (multiplet): A complex multiplet corresponding to the numerous methylene protons in the undecane chain.

  • ~0.9 ppm (triplet): Protons of the terminal methyl groups of the undecane chain.

¹³C NMR (Carbon NMR):

  • ~33-35 ppm: Carbon directly bonded to bromine (C-Br).

  • ~30-32 ppm: Carbon adjacent to the C-Br carbon.

  • A series of peaks between ~14-40 ppm: Corresponding to the various carbons in the undecane chain.

  • ~14 ppm: Terminal methyl carbons.

IR (Infrared) Spectroscopy:

  • 2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl groups.

  • 1465 cm⁻¹ and 1375 cm⁻¹: C-H bending vibrations.

  • ~650 cm⁻¹: C-Br stretching vibration.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 262 and 264, corresponding to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Expect fragmentation patterns typical of long-chain alkanes, with loss of alkyl fragments (e.g., M-29, M-43, M-57). A prominent peak corresponding to the loss of Br (M-79/81) and HBr (M-80/82) would also be expected.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its primary alkyl bromide functionality allows for reliable Sₙ2 reactions, enabling the introduction of a large, lipophilic C₁₃-alkyl group into a variety of molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and detailed protocols for its key applications in Williamson ether and Gabriel syntheses. The predicted spectroscopic data serves as a useful reference for characterization. For researchers in drug development, the ability to strategically incorporate such a lipophilic moiety can be a powerful tool for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

References

  • Alfa Chemical. This compound. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-(2-Bromoethyl)undecane from 2-Butyl-1-octanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-Bromoethyl)undecane from the primary alcohol, 2-butyl-1-octanol. Two robust and widely applicable protocols are detailed: bromination using phosphorus tribromide (PBr₃) and the Appel reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols include detailed step-by-step procedures, mechanistic insights, safety precautions, purification methods, and characterization techniques.

Introduction

Alkyl halides are crucial intermediates in organic synthesis, serving as precursors for a vast array of functional group transformations. The conversion of alcohols to alkyl bromides is a fundamental reaction in this context. This compound is a valuable building block in the synthesis of more complex molecules, potentially for applications in materials science and pharmaceuticals. This application note details two reliable methods for its synthesis from the readily available precursor, 2-butyl-1-octanol. The choice between the two presented methods will depend on factors such as reagent availability, desired purity, and scale of the reaction.

Reaction Overview

The conversion of a primary alcohol, such as 2-butyl-1-octanol, to the corresponding alkyl bromide, this compound, involves the substitution of the hydroxyl (-OH) group with a bromine atom. The hydroxyl group is a poor leaving group, and therefore, both methods described herein rely on its in-situ activation to facilitate nucleophilic substitution by a bromide ion.

Chemical Equation:

This transformation is typically achieved via an Sₙ2 mechanism, which proceeds with an inversion of configuration at the reacting carbon center.[1][2][3] For a primary alcohol like 2-butyl-1-octanol, this stereochemical consideration is not a factor at the site of reaction. Both the phosphorus tribromide and Appel reaction methods are known to be effective for this type of transformation, generally providing good to excellent yields and avoiding carbocation rearrangements that can be problematic with other methods like using hydrobromic acid.[1][4]

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides.[1][2][3] The reaction is typically clean and high-yielding.

Mechanistic Insight

The reaction proceeds through the formation of a phosphite ester intermediate, which activates the hydroxyl group, turning it into a good leaving group. A bromide ion, generated in the initial step, then acts as a nucleophile and displaces the activated oxygen via an Sₙ2 pathway.[1][2] One mole of PBr₃ can react with three moles of the alcohol.[5]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
2-Butyl-1-octanol186.340.83510.01.86 g (2.23 mL)
Phosphorus Tribromide270.692.883.50.95 g (0.33 mL)
Dichloromethane (DCM)84.931.33-20 mL
Saturated NaHCO₃(aq)---2 x 15 mL
Brine---15 mL
Anhydrous Na₂SO₄142.04--q.s.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butyl-1-octanol (1.86 g, 10.0 mmol) and dry dichloromethane (10 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.95 g, 3.5 mmol) dissolved in dry dichloromethane (10 mL) to the stirred solution over 30 minutes. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into 20 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Workflow Diagram

PBr3_Workflow Start Start Setup Reaction Setup: 2-butyl-1-octanol in DCM at 0 °C Start->Setup Addition Slow Addition of PBr3 in DCM Setup->Addition Reaction Stir at Room Temperature (12-16h) Addition->Reaction Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reaction->Workup Purification Drying, Concentration & Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound using PBr₃.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7][8] This method is particularly useful for sensitive substrates.

Mechanistic Insight

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium intermediate. Subsequent Sₙ2 attack by the bromide ion on the carbon atom attached to the oxygen results in the formation of the alkyl bromide and triphenylphosphine oxide.[6][9][10]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
2-Butyl-1-octanol186.340.83510.01.86 g (2.23 mL)
Triphenylphosphine (PPh₃)262.29-12.03.15 g
Carbon Tetrabromide (CBr₄)331.633.4212.03.98 g
Dichloromethane (DCM)84.931.33-30 mL
Saturated NaHCO₃(aq)---2 x 15 mL
Brine---15 mL
Anhydrous Na₂SO₄142.04--q.s.

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyl-1-octanol (1.86 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in dry dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add a solution of carbon tetrabromide (3.98 g, 12.0 mmol) in dry dichloromethane (10 mL) dropwise over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel. Eluting with hexane will first remove the less polar product, this compound, followed by elution with a more polar solvent system (e.g., hexane/ethyl acetate) to remove the triphenylphosphine oxide byproduct.

Workflow Diagram

Appel_Workflow Start Start Setup Reaction Setup: 2-butyl-1-octanol & PPh3 in DCM at 0 °C Start->Setup Addition Dropwise Addition of CBr4 in DCM Setup->Addition Reaction Stir at Room Temperature (2-4h) Addition->Reaction Concentration Concentration in vacuo Reaction->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Appel reaction.

Characterization of this compound

The successful synthesis of the target compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bromoethyl group. The methylene protons adjacent to the bromine atom (-CH₂-Br) will appear as a triplet at approximately 3.4-3.6 ppm.[11] The other methylene protons and the methyl groups of the undecane chain will appear in the upfield region (0.8-1.7 ppm).[11]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon atom attached to the bromine (-CH₂-Br) in the range of 30-40 ppm. The presence of bromine can sometimes lead to peak broadening due to the quadrupolar moments of the bromine isotopes.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1 ratio).[13][14] This will result in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺. Common fragmentation patterns for bromoalkanes involve the loss of a bromine radical or HBr.[15][16]

Safety and Handling

  • Phosphorus tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water to produce HBr gas.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Carbon tetrabromide (CBr₄): CBr₄ is a toxic solid. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.
  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Quora. (2022, November 25). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]

  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • Studylib. (n.d.). NMR Spectroscopy: Alkyl Halide Identification. [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • Khodja, A. (2024, February 23). Mechanism Explained: Primary Alcohol to Primary Alkyl Bromide with PBr3 | Abdelhamid "Bioman" Khodja [Video]. YouTube. [Link]

  • NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Scribd. (n.d.). Analyzing Alkyl Halides via NMR. [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. [Link]

  • Google Patents. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Journal of Chromatographic Science. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]

  • Ataman Kimya. (n.d.). 2-BUTYL-1-OCTANOL. [Link]

  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR. [Link]

  • DU Chem. (2020, April 2). Experimental Procedures Alkyl Alcohol to Alkyl Bromide. [Link]

  • ResearchGate. (n.d.). Mass spectra of n-decane (A) and 1-bromodecane (B). [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2003, January 6). Introduction to NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]

  • Organic Syntheses. (n.d.). Bromoacetone. [Link]

  • PubChem. (n.d.). 2-Butyl-1-octanol. [Link]

Sources

Application Note: Synthesis of Swallow-Tail Porphyrins via Branched Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of "swallow-tail" porphyrins—macrocycles substituted with bulky, branched alkyl chains.[1] These motifs are critical in drug discovery and materials science (e.g., liquid crystals) to overcome the inherent insolubility of the flat porphyrin core. By disrupting


-

stacking and increasing solvent entropy, swallow-tail substituents render these systems soluble in non-polar organic media without compromising their electronic properties.

This protocol focuses on the Williamson ether synthesis route, coupling meso-tetrakis(4-hydroxyphenyl)porphyrin (THPP) with


-branched primary alkyl bromides  (derived from Guerbet alcohols). This approach is preferred over de novo condensation for late-stage functionalization of pharmaceutical candidates.

Strategic Rationale & Mechanism

The Solubility Challenge

Planar porphyrins aggregate strongly via


-

interactions (

in non-polar solvents). Linear alkyl chains often fail to prevent this stacking because they can interdigitate (crystallize).
The "Swallow-Tail" Solution

A "swallow-tail" substituent typically refers to a structure with a branching point near the attachment site (e.g., a 2-alkylalkyl group).

  • Steric Bulk: The branching creates a "cone" of steric hindrance that physically prevents the porphyrin cores from approaching close enough to stack.

  • Entropic Gain: The flexible tails increase the entropy of the solvated molecule.

Reaction Design: SN2 vs. E2

The core reaction is a nucleophilic substitution (SN2) between a phenoxide (porphyrin-O⁻) and an alkyl bromide.

  • Critical Nuance: We utilize primary bromides with

    
    -branching  (e.g., 1-bromo-2-hexyldecane) rather than secondary bromides. Secondary bromides (where the Br is on the branch point) are prone to E2 elimination, yielding alkenes instead of ethers. 
    
    
    
    -branched primary bromides maintain SN2 reactivity while providing the necessary "swallow-tail" geometry.

Precursor Synthesis: The Branched Alkyl Bromide

Commercially available Guerbet alcohols (e.g., 2-hexyldecan-1-ol) are robust starting materials. If the bromide is not available, it must be synthesized with high purity to avoid alcohol contamination in the porphyrin step.

Protocol A: Appel Reaction (Alcohol Bromide)

Objective: Convert 2-hexyldecanol to 1-bromo-2-hexyldecane.[2]

ReagentEquiv.[3]Role
2-Hexyldecanol1.0Substrate (Swallow-tail precursor)
Carbon Tetrabromide (CBr

)
1.25Bromine source
Triphenylphosphine (PPh

)
1.5Oxophilic reagent
Dichloromethane (DCM)Solvent0.2 M concentration

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Charge with 2-hexyldecanol and CBr

    
     in anhydrous DCM. Cool to 0°C.[3]
    
  • Addition: Dissolve PPh

    
     in minimal DCM and add dropwise over 30 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO

    
    ; bromide R
    
    
    
    > alcohol R
    
    
    ).
  • Workup: Quench with saturated NaHCO

    
    . Extract with Hexanes (precipitates Ph
    
    
    
    P=O). Filter off the white solid (triphenylphosphine oxide).
  • Purification: Flash chromatography (100% Hexanes). The bromide is non-polar and elutes quickly.

  • QC Check:

    
    H NMR must show a doublet at 
    
    
    
    ppm (CH
    
    
    Br). Absence of broad singlet at
    
    
    ppm confirms alcohol consumption.

Core Protocol: Synthesis of Swallow-Tail Porphyrin[1]

Protocol B: Williamson Ether Synthesis

Objective: Tetra-alkylation of meso-tetrakis(4-hydroxyphenyl)porphyrin (THPP).

Reaction Scheme Logic:



ReagentEquiv.[3]Role
THPP (Free base)1.0Nucleophile Core
Branched Alkyl Bromide8.0–10.0Electrophile (Excess required)
K

CO

(anhydrous)
20.0Base (Deprotonates phenols)
18-Crown-6 (Optional)0.1Phase transfer catalyst
DMF (Anhydrous)Solvent0.05 M (High dilution unnecessary)

Experimental Procedure:

  • Activation: In a dry Schlenk flask, dissolve THPP (1.0 equiv) in anhydrous DMF. Add finely ground, oven-dried K

    
    CO
    
    
    
    (20 equiv).
    • Expert Insight: Stir at 60°C for 30 minutes before adding the bromide. This ensures complete deprotonation to the tetra-anion, visible as a color shift from purple to green/brown (depending on concentration).

  • Alkylation: Add the Branched Alkyl Bromide (10 equiv).

    • Catalysis: If the bromide is sterically hindered (e.g., 2-decyltetradecyl), add a catalytic amount of KI (0.5 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reflux: Heat the mixture to 80–90°C under Argon for 24–48 hours.

    • Monitoring: TLC (Silica, DCM/Hexanes 1:1). You will see a ladder of spots corresponding to mono-, di-, tri-, and tetra-substituted products. The reaction is complete only when the baseline spot (THPP) and intermediate spots disappear, leaving a single high-R

      
       spot.
      
  • Workup:

    • Cool to RT. Pour into water (10x volume). The porphyrin will precipitate.[4]

    • Filter the precipitate or extract with DCM. Wash organic layer thoroughly with water (3x) to remove DMF.

  • Purification (Critical):

    • Column: Silica Gel (Standard Phase).

    • Eluent: Start with 10% DCM in Hexanes to elute excess alkyl bromide. Increase polarity to 40–60% DCM/Hexanes to elute the purple porphyrin band.

    • Note: Unreacted hydroxy-porphyrins stick to the baseline in this solvent system.

Visualization of Workflow

SwallowTailSynthesis cluster_0 Precursor Synthesis (Appel) cluster_1 Porphyrin Functionalization Guerbet Guerbet Alcohol (2-hexyldecanol) Bromide Branched Bromide (1-bromo-2-hexyldecane) Guerbet->Bromide Bromination CBr4 CBr4 / PPh3 CBr4->Bromide Intermediates Incomplete Alkylation (Mono/Di/Tri) Bromide->Intermediates S_N2 Attack THPP THPP (Tetra-hydroxy core) THPP->Intermediates Slow Kinetics Base K2CO3 / DMF 80°C Base->Intermediates Product Swallow-Tail Porphyrin (Soluble Target) Intermediates->Product 24-48h Reflux Complete Conversion

Caption: Workflow for converting Guerbet alcohols to bromides and subsequent exhaustive alkylation of the porphyrin core.

Troubleshooting & Quality Control (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Incomplete Reaction (TLC shows multiple spots) Steric hindrance of the branched bromide slows S

2.
1. Add catalytic KI (Finkelstein).2. Resuspend crude in fresh DMF/Base and add more bromide.3. Increase temp to 100°C (careful of DMF decomp).
Low Yield / Black Tar Oxidation of porphyrin or polymerization of solvent.Ensure strict Argon atmosphere. Remove DMF via aqueous wash before rotary evaporation (high boiling point of DMF concentrates heat).
Product is Oil/Waxy Residual alkyl bromide contamination.The swallow-tail bromide is heavy and high-boiling. Use a Hexane flush on the column before eluting the porphyrin. Recrystallize from DCM/Methanol.
NMR: Missing Proton Signals Aggregation in NMR tube.Even with swallow tails, concentration effects exist. Add 1 drop of d-TFA or Pyridine-d5 to break aggregates for sharp spectra.

References

  • Lindsey, J. S., & Thamyongkit, P. (2004). Synthesis of Swallowtail-Substituted Multiporphyrin Rods. Journal of Organic Chemistry.[1][5] [Link]

  • Schouten, P. G., et al. (1991). Synthesis and properties of discotic liquid crystalline porphyrins. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2025). Appel Reaction: Alcohol to Bromide conversion.[5] [Link]

Sources

Application Note: Strategic N-Alkylation of Amines with 5-(2-Bromoethyl)undecane – Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 5-(2-bromoethyl)undecane with various amines. This compound is a valuable lipophilic building block, and its conjugation to amine-containing molecules is a key transformation in the synthesis of novel chemical entities. This document outlines the core mechanistic principles, explores critical reaction parameters, and presents detailed, validated protocols for achieving selective N-alkylation. We address the common challenges of over-alkylation and competing elimination reactions, offering strategies and field-proven insights to optimize reaction outcomes for the synthesis of secondary and tertiary amines.

Introduction: The Synthetic Challenge

The reaction of alkyl halides with amines, a classic nucleophilic substitution, is a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[1][2] this compound, with its C13 lipophilic chain, serves as an important intermediate for introducing hydrophobicity into pharmacophores or other functional molecules. However, as a secondary alkyl bromide, its reactivity profile presents specific challenges that must be carefully managed to achieve desired product selectivity and yield.

The primary hurdles in this transformation are:

  • Over-alkylation: The primary amine product of the initial reaction is often more nucleophilic than the starting amine, leading to subsequent reactions that form tertiary amines and, ultimately, quaternary ammonium salts.[3][4] This results in a complex product mixture that is difficult to separate.[5]

  • Competing Elimination (E2) Reactions: Secondary alkyl halides are susceptible to elimination reactions, especially in the presence of a strong base or at elevated temperatures, leading to the formation of undesired alkene byproducts.[4]

This guide provides the mechanistic understanding and practical protocols necessary to navigate these challenges effectively.

Mechanistic Considerations: SN2 vs. E2 Pathways

The reaction between this compound and an amine proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This occurs in a single, concerted step where the C-N bond forms as the C-Br bond breaks.[2][7]

However, the amine can also act as a base, abstracting a proton from the carbon adjacent to the bromo-substituted carbon, leading to an E2 elimination. The choice of reaction conditions is paramount in directing the reaction towards the desired SN2 pathway.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products R This compound + Amine (R'-NH2) SN2 SN2 Transition State R->SN2 Amine as Nucleophile E2 E2 Transition State R->E2 Amine as Base P_SN2 N-Alkylated Amine (Substitution Product) SN2->P_SN2 P_E2 Undec-5-yl-ethylene (Elimination Product) E2->P_E2 Overalkylation amine Primary Amine (R-NH2) sec_amine Secondary Amine (Product) amine->sec_amine + R'-Br tert_amine Tertiary Amine (Byproduct) sec_amine->tert_amine + R'-Br quat_salt Quaternary Salt (Byproduct) tert_amine->quat_salt + R'-Br

Figure 2: The over-alkylation cascade in amine synthesis.

Strategies to favor mono-alkylation include using a large excess of the starting amine or employing specialized reaction conditions to passivate the secondary amine product as it forms. [8][9][10]

Optimizing Reaction Conditions

The success of the N-alkylation reaction hinges on the careful selection of several key parameters.

ParameterRationale & Recommendations
Amine Stoichiometry To favor mono-alkylation , use a significant excess of the primary amine (3-10 equivalents). This increases the probability that the alkyl bromide will react with the starting amine rather than the more nucleophilic product amine. [9]For exhaustive alkylation to produce a quaternary salt, an excess of the alkyl bromide is used. [4]
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the transition state of an SN2 reaction without protonating the amine nucleophile, thus accelerating the reaction. [10]Protic solvents like ethanol can also be used, often for reactions run at high temperatures in sealed vessels. [5][9]
Base A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. The HBr would otherwise protonate the starting amine, rendering it non-nucleophilic. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium bases have been shown to be particularly effective for selective mono-alkylation. [10][11]
Temperature Reactions are typically run at elevated temperatures (50-100 °C) to overcome the activation energy. However, excessively high temperatures can favor the E2 elimination pathway. [4]The optimal temperature must be determined empirically, balancing reaction rate with byproduct formation. Room temperature reactions are possible but may require longer reaction times or more reactive substrates. [11]
Additives/Catalysts The addition of a catalytic amount of sodium or potassium iodide (NaI, KI) can significantly increase the reaction rate. The iodide ion displaces the bromide in an in situ Finkelstein reaction to form the more reactive 5-(2-iodoethyl)undecane, which is then more readily attacked by the amine.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: General Mono-N-Alkylation with a Primary Amine

This protocol aims to produce a secondary amine and relies on an excess of the starting amine to achieve selectivity.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (5.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Sodium Iodide (NaI) (0.1 eq, optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 263 mg, 1.0 mmol), the primary amine (e.g., benzylamine, 536 mg, 5.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and optional sodium iodide (15 mg, 0.1 mmol).

  • Add anhydrous acetonitrile (10 mL).

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Once the starting bromide is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • The crude residue can be purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate, to yield the pure secondary amine.

Protocol 2: Selective Mono-N-Alkylation using a Cesium Base

This protocol is adapted from methodologies designed for high selectivity and is particularly useful when a large excess of the amine is not practical. [10][11] Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline derivative) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 mmol) and anhydrous DMF (10 mL).

  • Add cesium carbonate (489 mg, 1.5 mmol) and stir the suspension for 15 minutes at room temperature.

  • Add this compound (263 mg, 1.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by TLC. The reaction is often complete in 4-8 hours.

  • Cool the reaction to room temperature and quench by slowly adding water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of a Tertiary Amine

This protocol uses a secondary amine as the nucleophile to produce a tertiary amine. Over-alkylation to the quaternary salt is the main side reaction.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Dibutylamine) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask, add the secondary amine (e.g., dibutylamine, 194 mg, 1.5 mmol) and anhydrous DMSO (8 mL).

  • Add DIPEA (258 mg, 348 µL, 2.0 mmol).

  • Add this compound (263 mg, 1.0 mmol) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • After cooling, dilute the reaction mixture with water (25 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the tertiary amine product.

General Experimental Workflow

The overall process from planning to characterization follows a standardized workflow in synthetic chemistry.

Figure 3: Standard workflow for N-alkylation reactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Deactivated amine (protonated).3. Low reactivity of amine.1. Increase temperature in 10 °C increments.2. Ensure anhydrous conditions and sufficient base.3. Add catalytic NaI; increase reaction time.
Multiple Products on TLC 1. Over-alkylation.2. Elimination byproduct.1. Increase the excess of the starting amine; switch to Protocol 2.2. Lower the reaction temperature; use a less hindered, weaker base (e.g., K₂CO₃ instead of DIPEA).
Difficult Purification 1. Products have similar polarity.2. Streaking on silica column due to basicity of amines.1. Use high-performance chromatography or consider derivatization.2. Pre-treat silica with 1% triethylamine in the eluent to prevent streaking.

References

  • Vertex AI Search. (2024). Explain the process of ammonolysis of alkyl halides and its significance in amine synthesis.
  • Filo. (2025). Describe aminolysis of alkyl halides.
  • BYJU'S. (n.d.). Hoffmann's Ammonolysis Method.
  • RSC Advances. (2014).
  • Google Patents. (2002).
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia.
  • ResearchGate. (2014).
  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • JoVE. (2025).
  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes.

Sources

Application Note & Protocols: Strategic Synthesis of Branched Alkyl-Substituted Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Steric Bulk and Solubility

Polycyclic aromatic hydrocarbons (PAHs) form the rigid, planar core of numerous advanced materials and biologically active molecules.[1][2] Their unique optoelectronic and photophysical properties make them foundational to organic electronics, including light-emitting diodes (LEDs) and organic semiconductors.[1][3] However, the very planarity that enables their desirable π-π stacking and charge transport properties also leads to poor solubility in common organic solvents, severely limiting their processability and characterization.[4]

The introduction of branched alkyl substituents (e.g., isopropyl, tert-butyl, sec-butyl) onto the PAH core is a critical strategy to overcome this limitation. These groups disrupt planar stacking, enhance solubility, and can be used to fine-tune the electronic properties and molecular packing of the final material.[5] In drug development, specific alkylation patterns can modulate the interaction of PAH-based molecules with biological targets, such as DNA, potentially influencing their efficacy as therapeutic agents or their toxicity profiles.[1][6]

This guide provides a detailed overview of robust synthetic strategies for preparing branched alkyl-substituted PAHs, focusing on the causality behind methodological choices and providing actionable, step-by-step protocols for key transformations.

Core Synthetic Challenges: Regioselectivity and Steric Hindrance

The synthesis of precisely substituted PAHs is non-trivial. Two primary challenges dominate experimental design:

  • Regioselectivity: PAHs often possess multiple non-equivalent C-H bonds, and controlling the exact position of alkylation is paramount for predictable structure-property relationships. The reactivity of different sites on a PAH core is governed by complex electronic and steric factors.[7]

  • Carbocation Rearrangement: Classic electrophilic substitution methods, like direct Friedel-Crafts alkylation, are prone to carbocation rearrangements, especially with secondary alkyl halides. This leads to mixtures of isomers that are often difficult to separate.

The strategies outlined below are designed to address these challenges, offering varying degrees of control, versatility, and scalability.

Strategic Approaches to Synthesis

The choice of synthetic method depends heavily on the desired substitution pattern, the starting materials available, and the tolerance of the PAH core to the reaction conditions.

Strategy 1: Friedel-Crafts Acylation Followed by Reduction

This two-step approach is a robust and reliable method for introducing alkyl groups while completely avoiding carbocation rearrangement. It is a cornerstone of PAH functionalization.[8][9]

  • Causality: The initial Friedel-Crafts acylation introduces a ketone. The acylium ion electrophile (R-C≡O⁺) is stable and does not rearrange. The subsequent reduction of the ketone to a methylene group (C=O → CH₂) completes the alkylation.[8][10] This method offers excellent regioselectivity, as the acylation position on the PAH can be predicted based on electronic activation.

  • Workflow:

    • Acylation: The PAH is reacted with an acyl chloride or anhydride in the presence of a strong Lewis acid (e.g., AlCl₃).[11][12]

    • Reduction: The resulting aryl ketone is reduced to the corresponding alkane. Common methods include the Wolff-Kishner (hydrazine, base) or Clemmensen (amalgamated zinc, acid) reductions.[8]

Caption: Acylation-Reduction Workflow.

Strategy 2: Transition-Metal Catalyzed Cross-Coupling

Modern organometallic chemistry offers powerful tools for forming C(sp²)-C(sp³) bonds with exceptional control and functional group tolerance.[13][14][15] Suzuki-Miyaura and Negishi couplings are particularly effective.

  • Causality: These reactions couple a halogenated PAH (e.g., bromo- or iodo-PAH) with an organoboron (Suzuki) or organozinc (Negishi) reagent containing the desired branched alkyl group.[13] The regioselectivity is predetermined by the position of the halogen on the starting PAH, offering unparalleled control.

  • Workflow:

    • Halogenation: If not commercially available, the parent PAH is first selectively halogenated.

    • Coupling: The halo-PAH is reacted with the alkyl-organometallic reagent in the presence of a palladium or nickel catalyst, a suitable ligand, and a base (for Suzuki).[13]

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B Halo-PAH C Transmetalation B->C Alkyl-Boron or Alkyl-Zinc D Reductive Elimination C->D D->A Product (Alkyl-PAH)

Caption: Simplified Cross-Coupling Catalytic Cycle.

Strategy 3: Nucleophilic Addition of Organometallics to Carbonyls

This strategy involves the addition of Grignard (R-MgX) or organolithium (R-Li) reagents to a PAH that has been functionalized with a ketone or aldehyde group.[16][17][18]

  • Causality: The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the PAH-ketone.[17][19] The initial product is a tertiary alcohol, which can then be deoxygenated or dehydrated and aromatized to yield the final branched alkyl-PAH. This method is excellent for creating highly sterically congested products.

  • Workflow:

    • PAH-Ketone Formation: The PAH core is first acylated as described in Strategy 1.

    • Grignard Addition: The PAH-ketone is treated with a branched alkyl Grignard reagent (e.g., isopropylmagnesium bromide).[20]

    • Deoxygenation/Aromatization: The resulting tertiary alcohol is reduced or eliminated to afford the final product.

Comparative Analysis of Synthetic Strategies

MethodReagents & ConditionsAdvantagesLimitationsRegioselectivity
Acylation-Reduction 1. Acyl Chloride, AlCl₃2. N₂H₄, KOH (Wolff-Kishner)Avoids rearrangement, uses common reagents, scalable.Requires harsh reduction conditions, sensitive functional groups may not be tolerated.Good to Excellent; governed by EAS rules.
Cross-Coupling Halo-PAH, Alkylboronic Ester, Pd catalyst, Base (Suzuki)Excellent regiocontrol, high functional group tolerance, mild conditions.Requires pre-functionalized (halogenated) PAH, catalyst can be expensive.Excellent; defined by halogen position.
Grignard Addition PAH-Ketone, Alkyl-MgBr, then reductionAccess to sterically hindered products, strong C-C bond formation.Multi-step, requires anhydrous conditions, limited to carbonyl precursors.Excellent; defined by initial ketone position.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Isopropylnaphthalene via Friedel-Crafts Acylation-Reduction

This protocol details the synthesis of a simple branched alkyl-PAH, demonstrating the reliability of the acylation-reduction sequence.

Part A: Friedel-Crafts Acylation of Naphthalene

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add naphthalene (12.8 g, 100 mmol) and dry dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (14.7 g, 110 mmol) portion-wise over 15 minutes. The solution will turn yellow-orange.

  • Acyl Chloride Addition: Add isobutyryl chloride (11.7 g, 110 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (thin-layer chromatography).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice and 20 mL of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude 2-acetylnaphthalene can be purified by recrystallization from ethanol or column chromatography on silica gel.

Part B: Wolff-Kishner Reduction of 2-Acetylnaphthalene

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the purified 2-acetylnaphthalene (10.2 g, 60 mmol), diethylene glycol (100 mL), hydrazine hydrate (8 mL, ~160 mmol), and potassium hydroxide (KOH) pellets (10 g, ~180 mmol).

  • Heating: Heat the mixture to 130-140 °C for 2 hours. Water will distill off.

  • Temperature Increase: Increase the temperature to 190-200 °C and reflux for an additional 4 hours.

  • Cooling & Work-up: Cool the reaction mixture to room temperature and add 100 mL of water. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the ether extracts, wash with dilute HCl and then water. Dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The resulting crude 2-isopropylnaphthalene can be purified by vacuum distillation.

Purification and Characterization

The purification and characterization of substituted PAHs are critical to ensure product identity and purity.

  • Purification:

    • Column Chromatography: Silica gel is the most common stationary phase for separating PAH isomers and removing polar impurities.

    • Recrystallization: Effective for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information about the alkyl group and its position on the PAH core.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing mixtures and assessing purity.[21]

    • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of non-volatile PAHs.[22]

Conclusion

The synthesis of branched alkyl-substituted PAHs is a vital enabling technology in materials science and medicinal chemistry. By moving beyond classic Friedel-Crafts alkylations and employing more controlled methods like acylation-reduction or transition-metal cross-coupling, researchers can access a vast array of tailored molecular architectures. The choice of strategy should be guided by the specific requirements for regioselectivity, steric complexity, and functional group compatibility. Careful purification and rigorous characterization are essential to validate the synthesis and ensure the reliability of downstream applications.

References

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC. (n.d.).
  • Regioselective Syntheses and Functionalizations of Polycyclic Aromatic Hydrocarbons: Directed Metalation and C H Activation. (2020). UiS Scholarly Publishing Services.
  • An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons - PMC. (n.d.).
  • Synthesis of Multiply Substituted Polycyclic Aromatic Hydrocarbons by Iridium-Catalyzed Annulation of Ring-Fused Benzocyclobutenol with Alkyne through C-C Bond Cleavage. (2016). Angewandte Chemie International Edition, 55(3), 1143-1146. Retrieved February 16, 2026, from [Link]

  • Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. (n.d.).
  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved February 16, 2026, from [Link]

  • Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs): Determination in Suspended Particulate. (n.d.). Retrieved February 16, 2026, from [Link]

  • Alkyl addition to aromatic nitriles and ketones with Grignard reagents. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Metal‐Catalyzed Cross‐Coupling Reactions. (2011). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Transition metal-catalysed cross-coupling reactions of P-activated enols. (2011). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Characterization of a Microbial Consortium for the Bioremoval of Polycyclic Aromatic Hydrocarbons (PAHs) in Water. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI. Retrieved February 16, 2026, from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 16, 2026, from [Link]

  • Grignard and Alkyl Lithium reagents with Ketones and Aldehydes. (2023). YouTube. Retrieved February 16, 2026, from [Link]

  • Comparison of different approaches to quantify substituted polycyclic aromatic compounds. (2021). Science of The Total Environment, 800, 149390. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation with 5-(2-Bromoethyl)undecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Alkylation using Lipophilic Branched Electrophiles Reagent Focus: 5-(2-Bromoethyl)undecane (CAS: 467459-21-8) Audience: Organic Chemists, Material Scientists (OPV/OLED), Process Chemists.[1]

Introduction: The "Greasy" Electrophile Challenge

You are likely using This compound to introduce a branched solubilizing tail into a conjugated system (such as a thiophene, carbazole, or diketopyrrolopyrrole for organic electronics).[1]

While this reagent is a primary alkyl bromide, it presents two specific kinetic barriers that lower yield:

  • Lipophilicity Mismatch: The undecane chain makes the molecule an oil that is poorly miscible with standard polar aprotic solvents (DMSO, DMF) used for

    
     reactions.
    
  • Steric Entanglement: Although the bromide is on a primary carbon, the

    
    -branch point (C5 of the undecane chain) creates a "neopentyl-lite" steric environment. This slows nucleophilic attack, allowing side reactions (E2 elimination or homocoupling) to compete.
    

This guide provides three validated protocols to overcome these barriers.

Diagnostic Triage: Select Your Protocol

Before starting, determine your failure mode. Use this decision tree to select the correct optimization strategy.

Triage Start What is the primary issue? Issue1 Low Conversion (Recovered SM) Start->Issue1 Issue2 Side Products (Alkene/Elimination) Start->Issue2 Issue3 Phase Separation (Reagent floats on solvent) Start->Issue3 Sol1 Protocol B: In-Situ Finkelstein Issue1->Sol1 Activate Electrophile Sol2 Protocol A: Cesium Effect Issue2->Sol2 Switch Base Sol3 Protocol C: Phase Transfer (PTC) Issue3->Sol3 Fix Solubility

Caption: Figure 1. Diagnostic workflow for selecting the optimal alkylation protocol.

Validated Protocols

Protocol A: The "Cesium Effect" (Best for Elimination Suppression)

Use when: You observe alkene formation (elimination products) or are alkylating weak nucleophiles (phenols, amides).

The Science: Potassium Carbonate (


) often requires high temperatures to dissolve in DMF, which promotes E2 elimination. Cesium Carbonate (

) is 10x more soluble in organic solvents.[1] The large Cesium cation forms a "loose ion pair" with the nucleophile, essentially making the nucleophile "naked" and more reactive at lower temperatures.

Methodology:

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration).

  • Base:

    
     (1.5 - 2.0 equivalents). Crucial: Must be dried or freshly ground.
    
  • Temperature: 60°C - 80°C. (Do not exceed 90°C to avoid elimination).

  • Procedure:

    • Stir Nucleophile +

      
       in DMF for 30 mins at RT (Deprotonation phase).
      
    • Add this compound (1.1 equiv) dropwise.

    • Heat to 60°C. Monitor by TLC.

Protocol B: In-Situ Finkelstein (Best for Low Reactivity)

Use when: Reaction stalls at 50-60% conversion, even with heat.[1]

The Science: Alkyl bromides are moderately reactive. Alkyl iodides are highly reactive (better leaving group).[1] By adding a catalytic amount of Sodium Iodide (NaI), you convert the bromide to an iodide in situ. The iodide reacts with the nucleophile, releasing


, which cycles back to activate more bromide.

Mechanism:




[1]

Methodology:

  • Solvent: Acetone/DMF mixture (if solubility permits) or pure DMF.[1]

  • Catalyst: Sodium Iodide (NaI) (10 - 20 mol%).[1]

  • Procedure:

    • Prepare standard alkylation setup (as in Protocol A).

    • Add 0.1 to 0.2 equivalents of dry NaI directly to the reaction pot.

    • Note: The reaction mixture may darken (iodine liberation) over time; this is normal. Wash with sodium thiosulfate during workup to remove color.[1]

Protocol C: Phase Transfer Catalysis (Best for Solubility Issues)

Use when: The this compound forms an oily layer on top of your polar solvent.[1]

The Science: This reagent is highly lipophilic. If your nucleophile is a polar salt (e.g., Carbazole anion), they exist in different phases. A Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) acts as a shuttle, dragging the nucleophile into the organic phase where the alkyl bromide resides.

Methodology:

  • Solvent System: Toluene / 50% NaOH (aq) (Biphasic) OR Toluene / Solid KOH.[1]

  • Catalyst: TBAB or Aliquat 336 (5 - 10 mol%).[1]

  • Procedure:

    • Dissolve this compound and the organic substrate in Toluene (or Xylene for higher temp).[1]

    • Add the catalyst and the base (solid KOH or aqueous NaOH).

    • Vigorous stirring is critical to create an emulsion.[1]

    • Reflux (110°C) is often required for these sterically hindered chains.[1]

Comparative Data & Expectations

ParameterStandard Conditions (

/DMF)
Optimized Protocol A (

)
Optimized Protocol B (Finkelstein)
Typical Yield 40 - 55%75 - 90%85 - 95%
Reaction Time 24 - 48 Hours4 - 12 Hours6 - 16 Hours
Major Byproduct Alkene (Elimination)NoneNone
Workup Difficulty High (DMF removal)High (DMF removal)Moderate

Troubleshooting FAQs

Q: I cannot separate the excess this compound from my product. Distillation fails. A: This reagent has a very high boiling point (>270°C est.).[1] Do not attempt distillation.[1]

  • Solution: Use the "Reverse Phase" trick on normal silica. Elute your product with Hexane/Chloroform.[1] If the

    
     is too similar, react the crude mixture with a scavenger nucleophile (like Morpholine) that is very polar. The morpholine will eat the excess bromide, forming a polar ammonium salt that sticks to the silica baseline.
    

Q: My reaction turns black and yield drops. A: This indicates oxidation of the nucleophile or polymerization, often caused by trace oxygen at high temperatures.

  • Solution: Degas your DMF by bubbling Nitrogen for 15 minutes before adding the base. Add a spatula tip of Sodium Ascorbate if your nucleophile is oxidation-prone (e.g., electron-rich amines).[1]

Q: Can I use microwave irradiation? A: Yes, but be careful.

  • Warning: this compound is non-polar and does not absorb microwave energy well.[1] The solvent (DMF/NMP) will heat rapidly, creating hot spots. Ensure you use a fiber-optic temperature probe, not just the IR sensor, to prevent thermal runaway and elimination.

Visualizing the Mechanism (Finkelstein-Assisted)

The following diagram illustrates how the Iodide catalyst accelerates the reaction by lowering the activation energy, bypassing the steric hindrance of the branched chain.

Mechanism RBr R-Br (Slow Electrophile) RI R-I (Fast Electrophile) RBr->RI Fast Exchange (Finkelstein) Product R-Nu (Product) RBr->Product Slow Attack (Steric Hindrance) NaI NaI (Catalyst) NaI->RI RI->Product Rapid Attack (S_N2) Nu Nucleophile Nu->Product

Caption: Figure 2. Catalytic cycle of Finkelstein-assisted alkylation. The R-I intermediate reacts significantly faster than the R-Br starting material.

References

  • The Cesium Effect in Alkylation

    • Title: Cesium carbonate: A powerful inorganic base in organic synthesis.[1][2]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Link:[Link] (General principle validation).

  • Finkelstein Reaction Conditions

    • Title: Halide Exchange Reactions (The Finkelstein Reaction).[3][4][5][6]

    • Source:Comprehensive Organic Synthesis.
    • Link:[Link]

  • Phase Transfer Catalysis for Lipophilic Electrophiles

    • Title: Phase Transfer Catalysis: Fundamentals, Applic
    • Source:Starks, C. M., Liotta, C. L., & Halpern, M. (Standard Text).
    • Link:[Link]

  • Reagent Properties & Handling

    • Title: 5-(2-Bromoethyl)
    • Source:Sigma-Aldrich / Merck.[1]

Sources

removing unreacted 5-(2-Bromoethyl)undecane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing 5-(2-Bromoethyl)undecane (CAS: 467459-21-8) from your reaction mixture. This is a common challenge in the synthesis of lipophilic intermediates (e.g., surfactants, lipid-drug conjugates).

The Core Problem: This impurity is a C13 primary alkyl bromide . It is:

  • Highly Lipophilic: It likely co-elutes with your product on standard silica gel.

  • UV Inactive: It lacks a chromophore, making detection by standard UV-LC difficult.

  • High Boiling: (Est. BP >130°C at 0.5 mmHg), making simple evaporation impossible.

The Solution: Do not rely on standard chromatography. The most effective strategy is Chemical Scavenging (transforming the non-polar bromide into a polar species) followed by a simple phase separation.

Module 1: Diagnostic & Triage

Before attempting removal, confirm the presence and quantity of the impurity.

Detection Protocol: Since this compound is UV-silent, standard 254 nm detection will fail.

  • TLC Visualization: Use Iodine Chamber (

    
    )  (brown spots) or KMnO_4 stain  (yellow spots on purple background).
    
  • GC-MS / LC-MS: Look for the characteristic isotopic pattern of Bromine (

    
     : 
    
    
    
    
    
    1:1 ratio).
  • NMR: Look for the triplet/multiplet of the

    
     protons around 3.40 – 3.50 ppm .
    

Module 2: The "Quick Fix" – Chemical Scavenging (Recommended)

Best for: Drug development workflows where purity >99% is required.

This method exploits the electrophilic nature of the primary bromide (


 reactivity). We react the impurity with a nucleophile to drastically change its polarity, allowing it to be washed away.
Option A: Solution-Phase Derivatization (Most Cost-Effective)

This converts the lipophilic bromide into a water-soluble ammonium salt.

Reagents: Morpholine (or Dimethylamine), 1M HCl, DCM/EtOAc.

Protocol:

  • Dissolve: Dilute your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Scavenge: Add 2.0 equivalents (relative to the impurity, estimated by NMR) of Morpholine .

  • Incubate: Stir at room temperature for 2–4 hours (or 50°C for 1 hour).

    • Mechanism:[1] The bromide reacts to form a tertiary amine.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer vigorously with 1M HCl (aq) (2x).

    • Result: The new amine impurity is protonated (

      
      ), becoming water-soluble and partitioning into the aqueous layer. Your non-basic product remains in the organic layer.
      
  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    
Option B: Solid-Phase Scavenging (Cleanest / High-Throughput)

Best for: Small scale (<1g) or when the product is acid-sensitive.

Reagents: Polymer-supported amine resin (e.g., Trisamine or Benzylamine resin).

Protocol:

  • Add Resin: Add 3–5 equivalents of Polymer-Supported Benzylamine to the reaction mixture.

  • Agitate: Shake or stir (do not use magnetic stir bars which grind the beads) for 4–16 hours.

  • Filter: Filter off the resin. The impurity is now covalently bound to the solid bead.

  • Concentrate: Evaporate the filtrate to obtain pure product.

Module 3: Chromatographic & Physical Separation

Use these methods if your product is also reactive toward amines (e.g., contains alkyl halides, epoxides, or activated esters).

Technique 1: Argentometric Chromatography (Silver Nitrate Silica)

Standard silica separates based on polarity. Since your impurity and product are both lipophilic alkyl chains, they co-elute. Silver Nitrate (


)  impregnated silica separates based on polarizability  and specific interactions with halogens and pi-bonds.
  • Mechanism: Silver ions (

    
    ) interact weakly with the bromide, retarding its elution relative to non-functionalized alkanes.
    
  • Preparation: Mix Silica Gel 60 with a solution of

    
     in acetonitrile (10% w/w loading), remove solvent in dark, and dry.
    
  • Warning: Silver nitrate stains skin black and is light-sensitive. Wrap columns in foil.

Technique 2: High-Vacuum Distillation (Kugelrohr)

Only viable if there is a significant boiling point difference (


).
  • Setup: Kugelrohr or Short-path distillation head.

  • Vacuum: High vacuum required (<0.5 mmHg).

  • Note: this compound is heavy (MW ~263 g/mol ).[2] Expect boiling points

    
     at 0.1 mmHg. Ensure your product is thermally stable.[3]
    

Visual Decision Matrix

G Start Start: Crude Mixture contains This compound CheckProduct Is your PRODUCT acid-sensitive or basic? Start->CheckProduct ScavengeSoln Method A: Solution Phase Scavenging (Add Morpholine -> Acid Wash) CheckProduct->ScavengeSoln No (Robust) CheckScale Is scale < 2g? CheckProduct->CheckScale Yes (Sensitive) Wash Partition: Impurity moves to Aqueous Phase Product stays in Organic ScavengeSoln->Wash Final1 Pure Product Wash->Final1 ScavengeSolid Method B: Solid Phase Extraction (Polymer-Supported Amine) CheckScale->ScavengeSolid Yes (<2g) Distill Method C: High Vac Distillation (<0.1 mmHg) CheckScale->Distill No (>2g) Filter Filtration: Impurity trapped on beads ScavengeSolid->Filter Filter->Final1 Distill->Final1 AgSilica Method D: AgNO3 Silica Column (If thermally unstable) Distill->AgSilica Fails/Decomposes AgSilica->Final1

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and scale.

Comparison of Methods

MethodEfficiencyCostScalabilityRisk
Amine Scavenging (Soln) High (>99%)LowHigh (Kg+)Requires acid wash (pH sensitivity)
Resin Scavenging (Solid) Very HighHighLow (<10g)Minimal (very gentle)
AgNO3 Chromatography MediumMediumLowSilver contamination, Light sensitivity
Distillation HighLowHighThermal decomposition

Frequently Asked Questions (FAQ)

Q: Why is the impurity not visible on my TLC plate? A: this compound is an alkyl halide with no conjugated pi-system. It does not absorb UV light at 254nm. You must use a chemical stain like Iodine (


), Phosphomolybdic Acid (PMA), or Potassium Permanganate (

) and heat the plate to visualize it.

Q: Can I use standard Silica Gel (SiO2) chromatography? A: Likely not. Both the undecane chain of the impurity and your likely lipophilic product will interact poorly with the polar silica surface, causing them to elute near the solvent front (high Rf) together using standard Hexane/EtOAc gradients.

Q: My product is an amine. Can I still use the Scavenging Method A? A: No. If your product is an amine, the acid wash step will extract both the scavenged impurity and your product into the water layer. In this case, use Method B (Resin Scavenging) with an electrophilic resin (like Isocyanate resin) to pull out the amine product, wash away the bromide, and then cleave the product back off (Catch-and-Release strategy), OR use Distillation.

References

  • Sigma-Aldrich. this compound Product Specification & Properties.Link

  • Wipf, P. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh Center for Chemical Methodologies.[4] Link

  • ResearchGate. Discussions on Separation of Benzyl Bromide and Alkyl Halides from Reaction Mixtures.Link

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[5][6] Tetrahedron, 57(3), 425-447. (Contextual citation for Argentometric Chromatography principles).

Sources

Technical Support Center: Purification of 5-(2-Bromoethyl)undecane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Bromoethyl)undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the vacuum distillation of this compound. We understand the challenges that can arise during the purification of high-boiling point, potentially sensitive molecules, and this resource is structured to provide practical, experience-driven solutions.

Section 1: Understanding the Compound and the Challenge

This compound is a substituted long-chain alkyl halide. Its high molecular weight suggests a high boiling point, making atmospheric distillation impractical due to the potential for thermal decomposition. Vacuum distillation is the preferred method for purification as it lowers the boiling point, minimizing the risk of degradation.[1]

A primary challenge in the distillation of this compound is the lack of readily available physical property data, specifically its boiling point at atmospheric or reduced pressures. This guide will first address how to approach the distillation of a compound with an unknown boiling point.

Section 2: Estimating the Boiling Point of this compound

A precise boiling point for this compound is not well-documented. However, we can estimate it by examining related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
UndecaneC11H24156.31196[2][3][4][5]
1-BromohexaneC6H13Br165.07154-158[6][7][8]
1-BromooctaneC8H17Br193.12201-202[9][10][11][12]
This compound C13H27Br 263.26 Estimated > 250

Based on the trend of increasing boiling points with molecular weight and chain length, it is reasonable to estimate that the atmospheric boiling point of this compound is significantly above 250°C. Distillation at such high temperatures would likely lead to decomposition.

Using a Nomograph for Reduced Pressure Distillation

Once you have an estimated atmospheric boiling point, a pressure-temperature nomograph can be used to predict the boiling point at a given vacuum.[13][14][15][16]

How to Use a Nomograph:

  • Locate the estimated atmospheric boiling point on the central scale.

  • Locate the pressure of your vacuum system on the right-hand scale.

  • Use a straight edge to draw a line connecting these two points.

  • The point where the line intersects the left-hand scale is the predicted boiling point at that pressure.

An interactive nomograph tool can be found at [13] and [16].

Section 3: Experimental Protocol for Vacuum Distillation

This protocol is a self-validating system designed for a first-time vacuum distillation of this compound where the exact boiling point is unknown.

Pre-Distillation Checklist:
  • Glassware Inspection: Thoroughly inspect all glassware for cracks or star-fractures that could lead to implosion under vacuum.

  • Grease Joints: Properly grease all ground-glass joints to ensure a good seal.

  • Stirring: Use a magnetic stir bar for smooth boiling. Boiling chips are ineffective under vacuum.[17]

  • Cold Trap: A cold trap between the distillation apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.

Step-by-Step Distillation Procedure:
  • Assemble the Apparatus: Set up a standard vacuum distillation apparatus, including a Claisen adapter to minimize bumping.

  • Charge the Flask: Add the crude this compound to the distilling flask, no more than two-thirds full.

  • Apply Vacuum: Before heating, slowly and carefully apply the vacuum. This will remove any low-boiling solvents. A hissing sound indicates a leak in the system which must be addressed.[17]

  • Heating: Once the system is at a stable, low pressure, begin to heat the distillation flask gently with a heating mantle.

  • Observe and Record: Monitor the temperature and pressure closely. The head temperature should remain low until the main fraction begins to distill.

  • Collect Fractions: Collect any initial low-boiling impurities in a separate receiving flask. When the temperature at the distillation head rises and stabilizes, collect the main fraction of this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air. This prevents oxidation of the hot residue.[17]

Section 4: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.

Q1: My system is not reaching a low enough vacuum. What should I do?

A1:

  • Check for Leaks: The most common issue is a leak in the system.[18][19] Carefully inspect all joints and connections. Re-grease if necessary. Check all tubing for cracks.

  • Pump Issues: Ensure your vacuum pump is in good working order. The oil may need to be changed.

  • Cold Trap: Make sure your cold trap is sufficiently cold (e.g., using dry ice/acetone or liquid nitrogen). Vapors condensing in the pump will degrade its performance.[19]

Q2: The liquid in the distillation flask is bumping violently.

A2:

  • Stirring: Ensure the magnetic stirrer is on and functioning correctly to provide a nucleation point for smooth boiling.

  • Heating Rate: Reduce the heating rate. Overheating can cause violent bumping.

  • Claisen Adapter: The use of a Claisen adapter provides more surface area and can help to prevent bumping.

Q3: The temperature at the distillation head is fluctuating.

A3:

  • Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling point to change.[1] Check your vacuum source for stability.

  • Incomplete Equilibration: The system may not have reached thermal equilibrium. Allow more time for the vapor to evenly heat the distillation head.

  • Impurities: The presence of multiple components close in boiling point can cause temperature fluctuations.

Q4: The compound seems to be decomposing in the distillation pot (darkening of color).

A4:

  • Reduce Pressure: The boiling point is still too high, leading to thermal degradation. A lower pressure is required, which may necessitate a better vacuum pump.

  • Reduce Temperature: Lower the heating mantle temperature to the minimum required to maintain a steady distillation.

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route. If a Grignard reaction was used, common impurities include:

  • Biphenyl-type products: Formed from the coupling of the Grignard reagent with unreacted starting material.[20][21][22]

  • Unreacted Starting Materials: Such as the precursor halide or alcohol.

  • Solvent Residue: From the reaction or workup.

  • Hydrolysis Products: If the Grignard reagent came into contact with water, it would be quenched to form the corresponding alkane.

Section 5: Visualizing the Process

Vacuum Distillation Setup

G cluster_0 Distillation Apparatus cluster_1 Vacuum System Distilling_Flask Distilling Flask (with stir bar) Claisen_Adapter Claisen Adapter Distilling_Flask->Claisen_Adapter Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Thermometer Thermometer Claisen_Adapter->Thermometer Condenser Condenser Claisen_Adapter->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: A schematic of a standard vacuum distillation setup.

Troubleshooting Decision Tree

G start Distillation Issue q1 No Distillate or Slow Distillation? start->q1 q2 Bumping or Unstable Boiling? start->q2 q3 Product is Dark or Decomposing? start->q3 a1_1 Check Vacuum Level q1->a1_1 Yes a2_1 Check Stirring q2->a2_1 Yes a3_1 Temperature Too High? q3->a3_1 Yes a1_2 Increase Heat Gently a1_1->a1_2 Vacuum OK s1_1 Find and Fix Leaks Check Pump a1_1->s1_1 Vacuum Poor a2_2 Reduce Heating Rate a2_1->a2_2 Stirring OK s2_1 Turn On/Increase Stirring a2_1->s2_1 Stirring Off/Slow s3_1 Improve Vacuum to Lower BP Reduce Heat a3_1->s3_1 Yes

Caption: A decision tree for troubleshooting common vacuum distillation problems.

References

  • WebQC.Org. Undecane (C11H24) properties. [Link]

  • Wikipedia. 1-Bromohexane. [Link]

  • Wikipedia. Undecane. [Link]

  • Otto Chemie Pvt Ltd. 1-Bromooctane, 99% (CAS 111-83-1). [Link]

  • Palchem. 1-BROMOHEXANE. [Link]

  • CHEMICAL POINT. 1-Bromooctane. [Link]

  • Stenutz. 1-bromohexane. [Link]

  • ACS Publications. Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • NIST. Undecane. [Link]

  • Palchem. 1-BROMOOCTANE. [Link]

  • Erowid. Nomograph for the calculation of boiling points under vacuum. [Link]

  • ResearchGate. Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]

  • Oregon State University. Pressure vs. Temperature for Vacuum Distillation. [Link]

  • University of Colorado Boulder. Nomograph for Calculating Boiling Points Under Vacuum. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Reddit. Can anyone recommend a reliable method for predicting the normal boiling points of organic compounds?. [Link]

  • Merck Millipore. Pressure-Temperature Nomograph Tool. [Link]

  • Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. [Link]

  • Lab Society. Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Pressure Control Solutions. Vacuum Distillation issues?. [Link]

  • Graham Corporation. Understanding ejector systems necessary to troubleshoot vacuum distillation. [Link]

  • Reddit. Why is my vacuum distillation not working?. [Link]

  • YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

Sources

solvent selection for 5-(2-Bromoethyl)undecane Sn2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SN2 Reaction Optimization Topic: Solvent Selection & Protocol Design for 5-(2-Bromoethyl)undecane Ticket ID: SN2-LIPO-C13 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Grease" vs. "Speed" Paradox

You are working with This compound , a primary alkyl halide with a significant lipophilic tail (C13 total carbon count).

The Core Challenge: SN2 reactions require polar aprotic solvents (DMSO, DMF, Acetonitrile) to solvate the cation and leave the nucleophile "naked" (highly reactive).[1][2][3] However, your substrate is essentially a heavy hydrocarbon. It will likely "oil out" (phase separate) in pure DMSO or Acetonitrile, halting the reaction or leading to poor kinetics due to heterogeneity.

This guide provides two validated pathways to solve this:

  • Homogeneous Co-Solvent Systems (For moderate scale/standard nucleophiles).

  • Phase Transfer Catalysis (PTC) (For large scale/highly lipophilic constraints).[4]

Part 1: Solvent Selection Logic

Do not default to Acetone (boiling point too low for sterically hindered substrates) or Ethanol (protic solvents kill SN2 rates). Use the decision matrix below to select your system.

Visual 1: Solvent System Decision Tree

SolventSelection Start START: Select Nucleophile & Scale SolubilityCheck Is Nucleophile soluble in organic solvents? Start->SolubilityCheck PathA Homogeneous Approach SolubilityCheck->PathA Yes (e.g., NaI, amines) PathB Phase Transfer Catalysis (PTC) SolubilityCheck->PathB No (e.g., NaCN, NaN3) SolventA Primary: DMF or NMP Secondary: THF (Co-solvent) PathA->SolventA Issue: Substrate Oils Out? Issue: Substrate Oils Out? SolventA->Issue: Substrate Oils Out? SolventB Organic: Toluene or Heptane Aqueous: Water (sat. Nucleophile) Catalyst: TBAB (5 mol%) PathB->SolventB Issue: Substrate Oils Out?->PathB Yes -> Switch to PTC

Caption: Logical flow for selecting between Homogeneous (Polar Aprotic) and Biphasic (PTC) systems based on nucleophile solubility and substrate behavior.

Part 2: Detailed Protocols

Protocol A: The Homogeneous Co-Solvent Method

Best for: Reactions where the nucleophile is organic-soluble (e.g., amines, thiols) or when using highly reactive salts like NaI.

The "Secret" Mix: Pure DMF often fails to dissolve C13+ alkanes. Pure THF dissolves the alkane but suppresses the nucleophile's reactivity. The Fix: DMF:THF (2:1 ratio) . THF solubilizes the undecyl chain; DMF drives the SN2 kinetics.

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (Concentration: 0.5 M).

  • Nucleophile Prep: In a separate flask, dissolve the Nucleophile (1.5 equiv) in anhydrous DMF.

  • Combination: Add the DMF solution dropwise to the THF solution under inert atmosphere (N2).

    • Why? Adding the lipophile to the polar solvent often causes precipitation. Adding the polar solution to the lipophile maintains homogeneity longer.

  • Temperature: Heat to 60–70°C .

    • Note: The ethyl branch at C5 creates local steric bulk. Room temperature will likely be too slow.

  • Monitoring: Monitor by TLC (stain with KMnO4; UV will be weak/absent for this substrate).

Protocol B: Phase Transfer Catalysis (The "Industrial Standard")

Best for: Inorganic nucleophiles (NaCN, NaN3) that are insoluble in organics, or if Protocol A fails due to oiling out.

Mechanism: The substrate stays in the organic layer (Toluene). The nucleophile stays in the water. A catalyst (Quaternary Ammonium Salt) shuttles the nucleophile across the interface.

Step-by-Step:

  • Organic Phase: Dissolve substrate in Toluene (3 volumes).

  • Aqueous Phase: Dissolve Nucleophile (2.0 equiv) in minimal Water (1 volume).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%).

    • Alternative: Aliquat 336 (Methyltrioctylammonium chloride) is even more lipophilic and effective for C13+ chains.

  • Agitation: Vigorously stir (1000+ RPM).

    • Critical: The reaction rate is limited by the surface area of the emulsion. Slow stirring = No reaction.

  • Temperature: Reflux (Toluene bp: 110°C) or heat to 90°C.

Visual 2: PTC Reaction Mechanism

PTCMechanism cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase Substrate R-Br (Lipophilic) QNu Q+ Nu- (Ion Pair) Product R-Nu (Product) QNu->Product SN2 Attack QBr Q+ Br- Product->QBr Leaving Group Recycle Nu Na+ Nu- Nu->QNu Interface Transfer QBr->Nu Regeneration

Caption: The catalytic cycle of TBAB shuttling the nucleophile (Nu-) into the organic phase to react with the lipophilic bromide.

Part 3: Troubleshooting & FAQs

Q1: My reaction in DMF turned into a cloudy emulsion. Is this a problem? A: Yes. If the mixture is cloudy, your substrate has likely oiled out. The reaction rate will drop by orders of magnitude because the nucleophile (in the DMF phase) cannot reach the substrate (in the oil droplets).

  • Fix: Add THF dropwise until the solution becomes clear (homogeneous) OR switch to Protocol B (PTC).

Q2: How do I remove DMF during workup? It boils at 153°C. A: Do not try to rotovap DMF off; you will degrade your product. Use the LiCl Wash Method :

  • Dilute reaction mixture with Heptane or Ethyl Acetate.

  • Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .[5][6]

  • Mechanism: DMF coordinates strongly to Lithium ions, pulling the DMF out of the organic layer and into the water.

Q3: Why is the reaction slower than a standard primary bromide? A: While the reaction site is primary (-CH2CH2Br), the molecule has a "tail" (undecane) and a branch point at C5. This creates a "floppy" steric shield. The long chain can fold back, transiently blocking the backside attack trajectory. You must use heat (60°C+) to overcome this entropic barrier.

Part 4: Comparative Data

Solvent SystemDielectric Constant (

)
Substrate SolubilityNucleophile ReactivityRecommended For
DMSO (Pure) 47Poor (Oils out)HighDo not use for C13+
DMF (Pure) 38ModerateHighSmall scale only
DMF/THF (2:1) ~25 (Est.)Good Moderate-HighProtocol A (Standard)
Toluene/H2O (PTC) N/A (Biphasic)Excellent High (at interface)Protocol B (Scale-up)
Ethanol 24GoodVery Low Avoid (Solvation shell blocks Nu)

References

  • Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Phase Transfer Catalysis Mechanism : Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.

  • Workup of Polar Aprotic Solvents : "Removal of DMF and DMSO". University of Rochester Chem Labs.

  • SN2 Kinetics & Sterics : "Nucleophilic Substitution - SN2". LibreTexts Chemistry.

Sources

handling thermal instability of long-chain alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Instability & Handling Protocols Audience: Process Chemists, Organic Synthesis Researchers Status: Active Guide

Introduction: The "Invisible" Impurity Trap

Long-chain alkyl bromides (


 to 

) present a deceptive stability profile. While they appear stable at room temperature, they possess a latent thermal instability that often ruins downstream applications—particularly Grignard formations and nucleophilic substitutions.

The core issue is not just decomposition, but autocatalytic degradation . The primary breakdown product, Hydrogen Bromide (HBr), acts as a catalyst for further decomposition. If you attempt to distill a slightly degraded batch without neutralizing the HBr, you will accelerate the degradation, resulting in a black, tarry pot residue rather than a purified product.

This guide provides the protocols to break this cycle.

Module 1: The Degradation Mechanism

Q: Why does my clear alkyl bromide turn yellow/brown even in the dark?

A: The discoloration is due to the formation of trace alkenes and oxidized byproducts, driven by the elimination of HBr. Even at ambient temperatures, slow elimination can occur. Once HBr is free, it protonates the alkyl bromide, making the leaving group better and lowering the activation energy for further elimination.

The Autocatalytic Loop

The following diagram illustrates why simple heating (without stabilization) fails.

Decomposition RBr Pure Alkyl Bromide (R-CH2-CH2-Br) Heat Heat / Time RBr->Heat Elim Elimination (E2/E1) Heat->Elim HBr HBr Generated (Acid Catalyst) Elim->HBr Generates Alkene Alkene Impurity (R-CH=CH2) Elim->Alkene Side Product Cycle Acid-Catalyzed Acceleration HBr->Cycle Cycle->Elim Catalyzes

Figure 1: The autocatalytic dehydrohalogenation cycle. HBr generation accelerates further decomposition.

Module 2: Purification & Distillation Protocols

Q: I need to distill 1-bromooctadecane (


). It decomposes before boiling. How do I purify it? 

A: You cannot distill chains longer than


 at atmospheric pressure. The boiling point exceeds the bond dissociation energy of the C-Br bond. You must use High Vacuum  and Acid Scavengers .
Critical Protocol: Epoxide-Stabilized Vacuum Distillation

Standard distillation often fails because HBr forms in the heated pot. The addition of a high-boiling epoxide acts as an in-situ acid trap, reacting with HBr to form a non-volatile bromohydrin, keeping the distillate neutral.

Materials Required:
  • Vacuum Source: High vacuum pump (< 1 mmHg capability).

  • Stabilizer: Long-chain epoxide (e.g., 1,2-epoxyhexadecane) or solid base (

    
    ).
    
  • Glassware: Short-path distillation head (minimizes thermal residence time).

Step-by-Step Workflow:
  • Pre-Wash (Crucial):

    • Dissolve the crude alkyl bromide in hexanes (1:1 volume).

    • Wash 2x with 5%

      
       (removes existing acid).
      
    • Wash 1x with Brine.

    • Dry over

      
       and rotary evaporate the hexanes at <40°C.
      
  • The "Spike" (The Expert Trick):

    • Add 1-2 wt% of a non-volatile epoxide (e.g., 1,2-epoxyhexadecane or even generic epoxy soybean oil) directly to the distillation pot.

    • Mechanism:[1][2] If HBr forms, the epoxide ring opens and traps it immediately, preventing the autocatalytic cycle [1].

  • Distillation:

    • Use a Short Path apparatus.

    • Maintain vacuum < 1 mmHg.

    • Do not overheat the oil bath. Keep the bath temp no more than 20-30°C above the expected boiling point.

Boiling Point Reference Table

Use this to gauge required vacuum levels.

CompoundChainBP (760 mmHg)BP (15 mmHg)BP (1 mmHg)
1-Bromododecane

~276°C (Decomposes)135°C~100°C
1-Bromohexadecane

>300°C (Decomposes)190°C~150°C
1-Bromooctadecane

N/A215°C~170°C

Module 3: Storage & Shelf Life

Q: How do I store these compounds to prevent "yellowing" over time?

A: Storage stability relies on preventing the three initiators: Light, Heat, and Acid.

Storage Protocol
  • Container: Amber glass (blocks UV which generates radicals).

  • Atmosphere: Argon or Nitrogen backfill (prevents oxidation).

  • Stabilizer: Add a strip of Silver Wool or Copper Turnings to the bottle.

    • Why? Metals react with free halogens/acid. Silver forms AgBr (insoluble solid) on the surface, effectively sequestering any degradation products before they catalyze further breakdown [2].

  • Temperature: 4°C (Refrigerator). Note:

    
     alkyl bromides will solidify. This is good; the solid lattice is more stable than the liquid phase.
    

Module 4: Reaction Troubleshooting (Grignard Focus)

Q: My Grignard reaction with 1-bromooctadecane won't initiate. I've added Iodine, but nothing happens.

A: Long-chain alkyl bromides are notorious for failing to initiate due to Steric Blocking and Passivation . The long hydrophobic tails form a waxy coating on the Magnesium surface, blocking electron transfer.

The "Entrainment" Solution

Do not rely on simple iodine activation. Use the 1,2-Dibromoethane Entrainment Method .

Troubleshooting Workflow:

GrignardFix Start Grignard Failed to Start Step1 Dry Mg Turnings (Oven dried, N2 flush) Start->Step1 Step2 Mechanical Activation (Stir dry Mg vigorously for 30 mins to crush oxide layer) Step1->Step2 Check Add 10% of Alkyl Bromide Step2->Check Decision Exotherm? Check->Decision PathA Yes: Drip remaining R-Br Decision->PathA Reaction Starts PathB No: Add Entrainer (1,2-Dibromoethane) Decision->PathB No Reaction Mechanism Entrainer cleans Mg surface (EtMgBr + MgBr2 formed) PathB->Mechanism Success Reaction Initiates (Add remaining R-Br) Mechanism->Success

Figure 2: Troubleshooting logic for initiating stubborn long-chain Grignard reagents.

Why 1,2-Dibromoethane? It reacts with Magnesium to form Ethylene (gas) and


. The evolution of ethylene gas physically disrupts the waxy layer on the magnesium, exposing fresh metal surface (

) for your long-chain bromide to attack [3].

References

  • Dec, J. & McCombie, R. (2010). Methods of removing impurities from alkyl bromides during distillation. US Patent 8,492,598. Link

    • Validates the use of non-volatile epoxides as acid scavengers during distill
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Bromooctadecane. Link

    • Confirms decomposition hazards (HBr, CO) and storage requirements.
  • Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis, 1981(8), 585-604. Link

    • Authoritative review on activating magnesium for difficult alkyl halides using entrainment.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

storage stability and degradation of 5-(2-Bromoethyl)undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Bromoethyl)undecane (CAS: 467459-21-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage, proper handling, and effective use of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To prevent degradation, it is crucial to store it under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3][4][5][6]

Q2: Why is an inert atmosphere and low temperature important?

A2: this compound, like many alkyl halides, is susceptible to degradation via several pathways that are accelerated by atmospheric components and higher temperatures:

  • Hydrolysis: Reaction with moisture can lead to the formation of the corresponding alcohol, 5-(2-hydroxyethyl)undecane.[7][8][9][10] Low temperatures and a dry environment minimize this.

  • Oxidation: While less common for simple alkyl halides, exposure to oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative degradation.[7]

  • Thermal Degradation: Higher temperatures increase the rate of all chemical reactions, including potential elimination and substitution reactions.[11][12][13]

Q3: Is this compound sensitive to light?

Q4: What immediate safety precautions should I take when handling this compound?

A4: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Scenario 1: Appearance of a New, More Polar Spot/Peak in Analysis

Issue: Upon analyzing your sample of this compound by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), you observe a new, more polar spot/peak that was not present previously. On a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this peak may be absent or have poor shape.

  • Potential Cause: This is highly indicative of hydrolysis . The primary degradation product, 5-(2-hydroxyethyl)undecane, is significantly more polar due to the hydroxyl group. This increased polarity leads to stronger interaction with polar stationary phases in TLC/HPLC and can cause poor volatility for GC analysis.[10]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, acquire a mass spectrum of the impurity. While it may not be ideal by GC-MS, look for a molecular ion corresponding to the alcohol (C13H28O, MW ≈ 200.35).

    • Review Handling Protocol: Assess your experimental setup for potential sources of moisture. Was the solvent anhydrous? Was the glassware properly dried? Was the compound handled under an inert atmosphere?

    • Implement Inert Atmosphere Techniques: If not already in practice, use a Schlenk line or a glovebox for all transfers.[3][4][5][6] Ensure solvents are freshly dried and distilled if necessary.

Scenario 2: Appearance of a New, Less Polar Peak in GC-MS Analysis

Issue: Your GC-MS analysis shows a new peak with a shorter retention time than the parent compound, and its mass spectrum suggests a loss of HBr (M-81).

  • Potential Cause: This is likely due to an elimination reaction , forming an alkene byproduct, undec-1-en-5-ylethane or a related isomer.[11][12][14] This can be triggered by exposure to basic conditions or elevated temperatures. Since this compound is a primary alkyl bromide, elimination is generally less favored than substitution but can still occur, especially with heat.[11][12]

  • Troubleshooting Steps:

    • Check for Basic Contaminants: Ensure there is no residual base in your reaction glassware from previous experiments. Avoid storing the compound in contact with basic materials.

    • Evaluate Storage and Reaction Temperature: High temperatures significantly favor elimination over substitution.[12] Confirm that the material has been stored at the recommended 2-8°C and that reaction temperatures are appropriate for your desired outcome.

    • Purification: If the alkene impurity is present, it can often be separated from the desired alkyl bromide by silica gel column chromatography.

Scenario 3: Observation of Color Change or Potency Loss Without Obvious Impurities

Issue: The liquid has developed a slight yellow or brown tint, or you observe a decrease in yield or reaction efficiency, but standard analytical methods (like GC-MS) do not show significant new peaks.

  • Potential Cause: This could be the result of slow oxidation or the formation of non-volatile polymeric materials.[7] Oxidative processes can be initiated by atmospheric oxygen, especially under light, and may form peroxides or other reactive species that are difficult to detect by standard GC. These minor components can inhibit subsequent reactions.

  • Troubleshooting Steps:

    • Purge with Inert Gas: Before sealing the container for storage, gently bubble a stream of dry nitrogen or argon through the liquid for several minutes to displace dissolved oxygen.

    • Use Fresh Material: If potency is critical, it is best to use a fresh, unopened bottle of the reagent or purify the older material by passing it through a short plug of neutral alumina or silica gel to remove baseline impurities.

    • Strict Light Exclusion: Ensure storage is in an amber vial, wrapped in aluminum foil if necessary, to prevent photo-initiated degradation.[13]

Proposed Degradation Pathways

The primary degradation pathways for this compound are hydrolysis (substitution), elimination, and to a lesser extent, oxidation.

DegradationPathways main This compound sub_product 5-(2-Hydroxyethyl)undecane (Hydrolysis Product) main->sub_product H₂O (Substitution, SN2) elim_product Undecenyl-ethane Isomers (Elimination Product) main->elim_product Heat / Base (Elimination, E2) ox_product Oxidative Byproducts (e.g., Aldehydes, Ketones) main->ox_product O₂ / Light (Oxidation)

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to assess the purity of this compound and identify potential volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[15]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector at 250°C. A split injection (e.g., 50:1) is recommended to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to estimate purity.

    • Analyze the mass spectra of any impurity peaks to identify potential degradation products (e.g., look for M-HBr for elimination products or molecular ions of hydrolysis products).

Protocol 2: Handling this compound Under Inert Atmosphere

This protocol describes the transfer of the liquid reagent using a syringe and a Schlenk line to prevent exposure to air and moisture.[2][3][4][5]

  • Preparation:

    • Ensure all glassware (syringes, needles, reaction flasks) is thoroughly oven-dried (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[5]

    • Set up a Schlenk line with a dual manifold for vacuum and inert gas (nitrogen or argon).

    • Attach a bubbler to the inert gas outlet to monitor positive pressure.[3][4][5]

  • Inerting the Reagent Bottle:

    • Carefully pierce the septum of the this compound bottle with a needle connected to the inert gas line.

    • Insert a second, shorter needle as a vent.

    • Allow the inert gas to flow gently for several minutes to displace the headspace air, then remove the vent needle.

  • Syringe Transfer:

    • Flush a dry syringe with inert gas by drawing and expelling the gas from the Schlenk line 3-5 times.

    • Pierce the septum of the reagent bottle with the syringe needle.

    • Gently pressurize the bottle by allowing a small positive pressure of inert gas to flow in. This will help fill the syringe without pulling back on the plunger, which can cause leaks.[3]

    • Draw the desired volume of liquid into the syringe.

    • Invert the syringe and carefully expel any gas bubbles back into the bottle.

    • Withdraw the needle and immediately transfer the liquid to your reaction flask, which should also be under a positive pressure of inert gas.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed with This compound check_purity Analyze by GC-MS / HPLC / TLC start->check_purity new_peak New Peak(s) Detected? check_purity->new_peak polar_peak Peak More Polar? new_peak->polar_peak Yes no_new_peak No Significant New Peaks, but Potency Loss or Color Change new_peak->no_new_peak No nonpolar_peak Peak Less Polar? polar_peak->nonpolar_peak No hydrolysis Likely Hydrolysis (Alcohol Formation) polar_peak->hydrolysis Yes elimination Likely Elimination (Alkene Formation) nonpolar_peak->elimination Yes other_impurity Consider Synthesis Byproducts or Other Degradation nonpolar_peak->other_impurity No solution_hydrolysis Action: - Review handling for moisture - Use inert atmosphere techniques - Use anhydrous solvents hydrolysis->solution_hydrolysis solution_elimination Action: - Check for basic contaminants - Ensure low temperature storage - Avoid excessive heat elimination->solution_elimination solution_oxidation Action: - Suspect oxidation/polymerization - Purge with inert gas before storage - Store in dark - Purify via alumina/silica plug no_new_peak->solution_oxidation

Caption: A logical workflow for troubleshooting common stability issues.

Summary of Potential Degradation Products

Degradation Type Potential Product Molecular Formula MW Analytical Characteristics
Hydrolysis 5-(2-Hydroxyethyl)undecaneC₁₃H₂₈O200.36More polar on TLC/HPLC; may show poor GC-MS performance.
Elimination Undec-1-en-5-ylethane (Isomer)C₁₃H₂₆182.35Less polar on GC; mass spectrum may show loss of HBr from parent.
Oxidation 2-(undecan-5-yl)acetaldehydeC₁₃H₂₆O198.35May appear as minor peaks; can be complex to identify.

References

  • C. Elimination vs. Substitution - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • elimination v nucleophilic substitution in halogenoalkanes - Chemguide. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020, October 28). Retrieved from [Link]

  • Substitution and Elimination Reactions - Chemistry Steps. (2025, August 8). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Retrieved from [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Retrieved from [Link]

  • Biodegradation of halogenated organic compounds - PMC - NIH. Retrieved from [Link]

  • Equilibrium and Kinetics of Bromine Hydrolysis - PubMed. Retrieved from [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Publishing. (2019, August 16). Retrieved from [Link]

  • Kornblum oxidation - Grokipedia. Retrieved from [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. (2009, June 13). Retrieved from [Link]

  • forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • STUDIES OF HALOGENATED HYDROCARBONS. PART 1 - STABILITY OF FLUOROCARBONS IN AIR OVER HOPCALITE CATALYST OR STAINLESS STEEL - DTIC. Retrieved from [Link]

  • (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. (2019, August 11). Retrieved from [Link]

  • Kornblum Oxidation - SynArchive. Retrieved from [Link]

  • Bromoalkanes in Pharmaceutical Intermediates: Applications and Toxicity Profiles. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). Retrieved from [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Kornblum oxidation - Wikipedia. Retrieved from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). Retrieved from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Retrieved from [Link]

  • Selective oxidation of alcohols with alkali metal bromides as bromide catalysts: experimental study of the reaction mechanism - PubMed. (2014, July 3). Retrieved from [Link]

  • A GC/MS Method for the Rapid Determination of Disaturated Triacylglycerol Positional Isomers | Request PDF - ResearchGate. (2025, October 6). Retrieved from [Link]

  • Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids - RSC Publishing. Retrieved from [Link]

  • Degradation Chemistry and Product Development - ResearchGate. Retrieved from [Link]

  • Haloalkanes and Haloarenes - NCERT. Retrieved from [Link]

  • A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters - PubMed. (2012, May 15). Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Degradation Profiling of Pharmaceuticals: A Review - IJNRD. (2018, April 15). Retrieved from [Link]

  • Good Price CAS 467459-21-8 this compound for Sale - ALFA CHEMICAL. Retrieved from [Link]

  • Exploring the Principles of GC-MS: Techniques and Applications - Pubmedia Journals Series. (2025, April 8). Retrieved from [Link]

  • CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents.
  • Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed. Retrieved from [Link]

  • Water - Wikipedia. Retrieved from [Link]

  • Moisture Effects on Food's Chemical Stability | Request PDF. Retrieved from [Link]

  • SUBJECT : CHEMISTRY (CHEM) - West Bengal Council of Higher Secondary Education. Retrieved from [Link]

Sources

Validation & Comparative

13C NMR of Branched Alkyl Bromides: A Strategic Guide to Chemical Shifts & Structural Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assigning 13C NMR spectra for alkyl bromides presents a unique paradox in organic synthesis. While bromine is electronegative (


), suggesting a strong downfield shift, its large atomic radius induces a "Heavy Atom Effect" that counteracts this deshielding. This often leads to C-

signals appearing significantly upfield compared to their chloro-analogs, confusing automated prediction algorithms.

This guide provides a definitive framework for interpreting these shifts, focusing on the competing forces of Inductive Deshielding , Spin-Orbit Coupling (Heavy Atom Effect) , and Steric Compression (


-gauche effect) .

Mechanistic Principles: The "Tug-of-War"

To accurately predict chemical shifts in branched alkyl bromides, one must understand the three vector forces acting on the carbon nucleus.

The Heavy Atom Effect (HALA)

Unlike chlorine, bromine has accessible low-lying d-orbitals and a large electron cloud. This introduces spin-orbit coupling into the shielding tensor.

  • Effect: A relativistic shielding (upfield shift) that opposes the inductive deshielding.

  • Result: A C-Br carbon resonates ~10–15 ppm upfield of a C-Cl carbon, despite similar electronegativities.

The -Gauche (Steric) Effect

In branched isomers (like sec-butyl or tert-butyl bromide), the methyl groups introduce steric compression on the


-carbons.
  • Effect: Polarization of C-H bonds leads to increased electron density around the carbon.

  • Result: Upfield shift (shielding) of roughly 2–5 ppm per

    
    -interaction.
    
Visualizing the Competing Forces

The following diagram illustrates how these effects summate to produce the observed chemical shift (


).

G Carbon Target Carbon (C-Br) Shift Observed Chemical Shift (δ) Carbon->Shift Summation Inductive Inductive Effect (Electronegativity) Inductive->Carbon Deshields (+δ) HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) HeavyAtom->Carbon Shields (-δ) Steric Steric Compression (Gamma-Gauche) Steric->Carbon Shields (-δ)

Figure 1: The "Tug-of-War" determining the chemical shift of alkyl bromides. Red arrows indicate downfield shifts; Green/Yellow arrows indicate upfield shifts.

Comparative Data Analysis

The Halogen Series: Isolating the Heavy Atom Effect

The table below demonstrates the massive shielding effect of Bromine and Iodine compared to Chlorine on the


-carbon of n-butyl halides. Note that while Chlorine pushes the signal to ~45 ppm, Bromine "pulls" it back to ~33 ppm.

Table 1: Influence of Halogen Identity on n-Butyl C-


 Shifts 
Halogen (X)Electronegativity (

)
C-

Shift (

ppm)
Effect vs. AlkaneMechanism Dominance
Chloride (Cl) 3.1644.6 +31 ppmInductive >> Heavy Atom
Bromide (Br) 2.9633.4 +20 ppmInductive ≈ Heavy Atom
Iodide (I) 2.667.1 -6 ppmHeavy Atom >> Inductive

Data derived from standard substituent chemical shift (SCS) databases [1, 2].

The Isomer Series: Branching Effects

Comparing the butyl bromide isomers reveals how branching affects the C-Br signal. Notice the Deshielding trend as the carbon substitution increases (Primary


 Secondary 

Tertiary), known as the

-effect, which is partially mitigated by the heavy atom effect.

Table 2: 13C NMR Shifts of Butyl Bromide Isomers (CDCl3)

IsomerStructureC-

(C-Br)
C-

C-

C-

n-Butyl Bromide

33.4 35.021.413.2
sec-Butyl Bromide

53.4 34.3 (

)
12.2 (

)
26.1 (

)
tert-Butyl Bromide

63.0 *34.4--

*Note: Quaternary carbons in t-butyl bromide are often weak due to long


 relaxation times and lack of NOE enhancement. Values may vary ±1 ppm depending on concentration. [3, 4]

Experimental Protocol: Quantitative Acquisition

Standard 13C scans often miss quaternary carbons (like in tert-butyl bromide) or yield non-integrable data. For drug development applications requiring quantitative purity analysis, use the following Inverse Gated Decoupling protocol.

Protocol Workflow
  • Sample Prep: Dissolve ~50 mg sample in 0.6 mL

    
    .
    
    • Tip: Use high-quality tubes to minimize shimming errors.

  • Pulse Sequence: Select zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Why? Decouples protons during acquisition (removing splitting) but turns off decoupler during delay (suppressing NOE to ensure signal intensity

      
       concentration).
      
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    .
    • For Alkyl Bromides: Methyl protons relax fast (~1-2s), but quaternary C-Br (t-butyl) can take 10-20s. Set

      
       to be safe.
      
  • Acquisition:

    • Spectral Width: -10 to 150 ppm.

    • Scans (NS): 256–1024 (depending on concentration).

Structural Assignment Logic

Use this decision tree to assign your alkyl bromide signals.

Logic Start Unknown Alkyl Bromide Spectrum CheckRegion Check 30-70 ppm Region Start->CheckRegion Branch1 Signal at 30-40 ppm? CheckRegion->Branch1 Branch2 Signal at 50-55 ppm? CheckRegion->Branch2 Branch3 Signal at 60-65 ppm? CheckRegion->Branch3 Result1 Primary Bromide (-CH2-Br) Verify with DEPT-135 (Negative Peak) Branch1->Result1 Result2 Secondary Bromide (-CH-Br) Verify with DEPT-135 (Positive Peak) Branch2->Result2 Result3 Tertiary Bromide (-C-Br) Verify with DEPT-135 (No Peak) Branch3->Result3

Figure 2: Decision tree for assigning alkyl bromide carbon centers using Chemical Shift and DEPT correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

  • Doc Brown's Chemistry. (2021). 13C NMR spectra of the four isomers of C4H9Br.

  • University of Wisconsin-Madison. (2025). 13C NMR Chemical Shift Tables. Department of Chemistry.

  • SpectraBase. (2025). tert-Butyl bromide 13C NMR Spectrum. Wiley Science Solutions.

A Comparative Guide to the Solubility of 5-(2-Bromoethyl)undecane Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the physicochemical properties of molecules are paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of the predicted solubility of key derivatives of 5-(2-Bromoethyl)undecane, a versatile alkyl halide intermediate. By understanding how functional group modifications impact solubility, researchers can strategically design molecules with enhanced developability.

Introduction: The Role of this compound in Synthesis and the Importance of Derivatization

This compound is a lipophilic building block characterized by a long undecane chain, rendering it poorly soluble in aqueous media but soluble in non-polar organic solvents.[1][2][3] Its utility lies in the reactive bromoethyl group, which serves as a handle for introducing various functional groups through nucleophilic substitution reactions. This derivatization is a key strategy for modulating the molecule's physicochemical properties, including its solubility.

The central hypothesis of this guide is that the introduction of polar functional groups to the this compound scaffold will increase its polarity and capacity for hydrogen bonding, thereby enhancing its solubility in polar solvents such as water, while potentially decreasing its solubility in non-polar solvents like hexane.

Predicted Comparative Solubility: A Qualitative Analysis

Based on established principles of "like dissolves like," we can predict the relative solubilities of this compound and its amine, ether, and thiol derivatives.[3][4] The parent compound, being a non-polar alkyl halide, is expected to have the highest solubility in non-polar solvents and the lowest in polar solvents.[2][5]

Table 1: Predicted Comparative Solubility of this compound Derivatives

CompoundDerivative ClassPredicted Solubility in Water (Polar)Predicted Solubility in Hexane (Non-polar)Rationale
This compoundAlkyl HalideVery LowHighThe molecule is predominantly non-polar due to the long alkyl chain. The C-Br bond introduces some polarity, but not enough to overcome the hydrophobicity.[2][5]
2-(Undecan-5-yl)ethan-1-aminePrimary AmineLow to ModerateModerate to HighThe primary amine group (-NH2) can both donate and accept hydrogen bonds, significantly increasing polarity and potential for aqueous solubility compared to the parent bromide.[4][6] However, the long alkyl chain remains a dominant hydrophobic feature.
1-Ethoxy-2-(undecan-5-yl)ethaneEtherLowHighThe ether linkage (-O-) can act as a hydrogen bond acceptor, which slightly increases polarity over the parent alkane.[4] However, it cannot donate hydrogen bonds, leading to a smaller increase in aqueous solubility compared to the amine or alcohol.
2-(Undecan-5-yl)ethane-1-thiolThiolLowHighThe thiol group (-SH) is more polarizable than a C-H bond but is a weak hydrogen bond donor.[4][7] Therefore, its contribution to aqueous solubility is expected to be modest, likely greater than the ether but less than the amine.

Synthetic Pathways to Key Derivatives

The proposed derivatives can be synthesized from this compound via straightforward bimolecular nucleophilic substitution (SN2) reactions.[8][9][10] The choice of nucleophile dictates the resulting functional group.

G cluster_0 Starting Material cluster_1 Nucleophiles cluster_2 Derivatives This compound This compound Ammonia (NH3) Ammonia (NH3) This compound->Ammonia (NH3) SN2 Sodium Ethoxide (NaOEt) Sodium Ethoxide (NaOEt) This compound->Sodium Ethoxide (NaOEt) SN2 Sodium Hydrosulfide (NaSH) Sodium Hydrosulfide (NaSH) This compound->Sodium Hydrosulfide (NaSH) SN2 2-(Undecan-5-yl)ethan-1-amine 2-(Undecan-5-yl)ethan-1-amine Ammonia (NH3)->2-(Undecan-5-yl)ethan-1-amine 1-Ethoxy-2-(undecan-5-yl)ethane 1-Ethoxy-2-(undecan-5-yl)ethane Sodium Ethoxide (NaOEt)->1-Ethoxy-2-(undecan-5-yl)ethane 2-(Undecan-5-yl)ethane-1-thiol 2-(Undecan-5-yl)ethane-1-thiol Sodium Hydrosulfide (NaSH)->2-(Undecan-5-yl)ethane-1-thiol

Figure 1: Synthetic routes to key derivatives of this compound.

Experimental Protocol for Comparative Solubility Determination

To empirically validate the predicted solubility profiles, a standardized experimental protocol is essential. The following outlines a robust method for determining the solubility of the synthesized derivatives.

Materials and Reagents
  • This compound and its synthesized derivatives

  • Deionized water (polar solvent)

  • n-Hexane (non-polar solvent)

  • Scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

G start Start step1 Add excess solid/liquid solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate the mixture at a constant temperature with stirring for 24-48 hours. step1->step2 step3 Allow the solution to stand and the undissolved solute to settle. step2->step3 step4 Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Filter the aliquot to remove any undissolved particles. step4->step5 step6 Dilute the filtered solution to a known concentration. step5->step6 step7 Analyze the concentration of the solute using a validated HPLC method. step6->step7 end_node End step7->end_node

Figure 2: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of scintillation vials, add a known volume (e.g., 10 mL) of the chosen solvent (deionized water or n-hexane).

    • Add an excess amount of the test compound to each vial. The excess is crucial to ensure that a saturated solution is formed.

    • Seal the vials and place them on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Stir the mixtures for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.

Conclusion and Future Directions

This guide provides a theoretical framework and a practical experimental approach for comparing the solubility of derivatives of this compound. By systematically modifying the functional group at the ethyl position, researchers can tune the solubility of this versatile scaffold to meet the demands of various pharmaceutical applications. The presented experimental protocol offers a reliable method for generating the quantitative data necessary to build robust structure-solubility relationships.

Future work should focus on synthesizing a broader range of derivatives and evaluating their solubility in a wider array of pharmaceutically relevant solvents and buffer systems. Furthermore, computational models, such as Quantitative Structure-Property Relationship (QSPR) models, could be developed using the experimentally determined solubility data to predict the solubility of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.[1][11]

References

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A Senior Application Scientist's Guide to the Elemental Analysis of C13H27Br: Standards, Methodologies, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a chemical entity is the bedrock of reliable and reproducible science. Elemental analysis remains a fundamental technique for confirming the empirical formula of a synthesized compound, thereby establishing its identity and purity. This guide provides an in-depth examination of the standards, methodologies, and critical considerations for the elemental analysis of the organobromine compound C13H27Br, commonly known as 1-Bromotridecane.

Moving beyond a simple recitation of procedural steps, this document delves into the causality behind methodological choices, outlines self-validating protocols, and compares analytical alternatives to empower you to generate and interpret high-fidelity data.

Part 1: The Theoretical Benchmark for C13H27Br

Before any analysis can be performed, the theoretical elemental composition must be established. This calculated composition serves as the absolute standard against which all experimental results are measured. The molecular formula for 1-Bromotridecane is C13H27Br.[1][2][3][4]

Based on the atomic weights (C=12.011, H=1.008, Br=79.904), the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Weight Percentage (%)
CarbonC12.01113156.14359.31%
HydrogenH1.0082727.21610.34%
BromineBr79.904179.90430.35%
Total C13H27Br 263.263 100.00%

The Cornerstone of Trustworthiness: The ±0.4% Rule

For a novel compound to be considered pure, the experimentally determined values for C, H, and N must typically fall within ±0.4% of the calculated theoretical values.[5][6] This stringent criterion is a widely accepted standard in peer-reviewed chemical literature and regulatory submissions, serving as a primary indicator of sample purity.[6] While not always explicitly stated for halogens, the same level of accuracy is expected for a comprehensive analysis.

Part 2: A Comparative Guide to Analytical Methodologies

The primary challenge in analyzing organohalogen compounds is the quantitative conversion of a covalently bonded halogen into a detectable ionic form. Several robust techniques can accomplish this, each with distinct advantages.

The most prevalent and reliable method is Combustion Analysis , a technique that decomposes the organic sample through high-temperature oxidation.[7][8] The resulting elemental gases are then measured. The key differentiator lies in the final detection and quantification step.

MethodologyPrincipleSensitivitySpecificityThroughputPrimary Application
Combustion - Ion Chromatography (CIC) Sample is combusted, and resulting HBr is captured in an aqueous solution. The bromide ion (Br⁻) is then quantified by IC.[9][10]High (ppb levels)Very High (Separates different halides)Moderate to HighGold standard for halogen purity assay and trace analysis.
Combustion - Potentiometric Titration Combustion products are absorbed, and the resulting bromide is titrated with a standardized silver nitrate (AgNO₃) solution.[8][11]Moderate (ppm levels)High (Specific to halides)ModerateRobust and reliable method for purity determination.
Microwave-Induced Combustion - ICP-MS (MIC-ICP-MS) Sample is combusted in a closed vessel via microwave energy. The digest is analyzed by ICP-MS for elemental bromine.[12]Extremely High (sub-ppb levels)High (Mass-based detection)High (with autosampler)Primarily for trace and ultra-trace elemental impurity analysis, not bulk composition.

For the purpose of verifying the empirical formula and purity of C13H27Br, Combustion-Ion Chromatography (CIC) offers the optimal balance of specificity, sensitivity, and reliability. It physically separates the bromide ion from other potential combustion byproducts before quantification, providing an unambiguous result.

Part 3: A Self-Validating Protocol for C13H27Br Analysis via CIC

This protocol is designed to be a self-validating system. The inclusion of a Certified Reference Material (CRM) and stringent acceptance criteria ensures that the instrument is performing correctly and that the results are trustworthy.

Principle of the Assay

The C13H27Br sample is weighed into a tin capsule and combusted at high temperatures (~1000°C) in an oxygen-rich environment. The organic matrix is completely oxidized, converting carbon to CO₂, hydrogen to H₂O, and bromine to hydrogen bromide (HBr) gas. These gases are passed through an aqueous absorption solution where the HBr dissolves to form bromide ions (Br⁻). An aliquot of this solution is then injected into an ion chromatograph, where the Br⁻ is separated and quantified.

Instrumentation and Reagents
  • Elemental Analyzer: Equipped for CHN and halogen analysis (combustion furnace, gas handling system).

  • Ion Chromatograph: With a conductivity detector, suppressor, and an anion-exchange column suitable for halide separation.

  • Microbalance: Capable of measuring to ±0.001 mg.[8]

  • Reagents: High-purity oxygen (99.995%), Helium carrier gas, deionized water (18.2 MΩ·cm), IC eluent (e.g., sodium carbonate/bicarbonate solution), absorption solution (e.g., deionized water with a wetting agent).

Experimental Workflow: Step-by-Step

Step 1: System Calibration and Validation

  • Accurately weigh 1-2 mg of the organobromine CRM into a tin capsule.

  • Analyze the CRM using the instrumental parameters below.

  • The result for bromine must be within ±0.4% of the certified value. This step validates the entire system's performance for the analysis of an organobromine compound. If this criterion is not met, troubleshoot the system before proceeding.

Step 2: Sample Preparation

  • Accurately weigh 1-2 mg of the C13H27Br sample into a tin capsule.

  • Fold the capsule to ensure no sample can leak and place it into the instrument's autosampler.

  • Analyze at least three replicate samples to assess precision.

Step 3: Instrumental Analysis

  • Combustion Furnace Temperature: 950-1050 °C

  • Absorption Solution: As recommended by the instrument manufacturer.

  • IC Eluent Flow Rate: Typically 1.0-1.5 mL/min.

  • Detector: Conductivity.

Step 4: Data Analysis and Acceptance

  • The instrument software will calculate the weight percentages of C, H, and Br for each sample replicate.

  • Calculate the mean and standard deviation for the replicates.

  • Acceptance Criterion: The mean experimental values for C, H, and Br must each be within ±0.4% of the theoretical values calculated in Part 1.

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the self-validating protocol for ensuring data integrity.

Elemental_Analysis_Workflow Workflow for C13H27Br Elemental Analysis via CIC A Start: Define Theoretical Composition of C13H27Br B Select & Weigh Certified Reference Material (CRM) (e.g., 4-Bromobenzoic Acid) A->B C Analyze CRM via Combustion-IC B->C D Decision: Is CRM result within ±0.4% of certified value? C->D E System Validated: Proceed with Sample D->E Yes F Troubleshoot System: Check for leaks, reagent levels, and calibration. D->F No G Accurately Weigh C13H27Br Sample (n=3 replicates) E->G F->B H Analyze Samples via Combustion-IC G->H I Calculate Mean %C, %H, %Br from replicates H->I J Decision: Are results within ±0.4% of theoretical values? I->J K PASS: Data is Validated. Confirm Empirical Formula and Purity. J->K Yes L FAIL: Re-evaluate Sample Purity. Consider purification (e.g., recrystallization, chromatography). J->L No M End K->M L->M

Caption: Logical workflow for the validated elemental analysis of C13H27Br.

Part 5: Troubleshooting and Senior Scientist Field Insights

  • Challenge: Incomplete Combustion. High-boiling point or refractory compounds can be difficult to combust fully, leading to low carbon and halogen values.

    • Insight: The use of a chemical oxidant aid, such as vanadium pentoxide (V₂O₅) or tungsten(VI) oxide (WO₃), added directly to the sample capsule can significantly improve combustion efficiency for challenging matrices.[14]

  • Challenge: Halogen Memory Effects. Halogens can be "sticky" within the analytical train, leading to carryover between samples.

    • Insight: Run several "blank" (empty tin capsule) analyses after a high-concentration halogen sample to purge the system. This ensures that the baseline is clean before the next unknown is analyzed.

  • Challenge: Results Consistently Off-Target. If CRM results are accurate but the C13H27Br sample results are not, the issue lies with the sample, not the method.

    • Insight: Do not assume the compound is 100% pure. The elemental analysis result is the measure of purity. Deviations outside the ±0.4% window strongly suggest the presence of residual solvents, starting materials, or byproducts. This data is not a failure but a crucial piece of information guiding further purification steps.

By adhering to a rigorously validated protocol and understanding the nuances of organohalogen analysis, researchers can produce elemental composition data for C13H27Br that is not only accurate but also defensible, forming a solid foundation for further drug development and scientific inquiry.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

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  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • ASTM E442-16. (2021). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. West Conshohocken, PA: ASTM International. [Link]

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  • AZoNano. (2023). The Problems Associated With Elemental Analysis. AZoNano. [Link]

  • Flores, E. M. M., et al. (2014). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromotridecane. PubChem. [Link]

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  • Marcus, R. K. (n.d.). NIST standard reference materials used in the calibration and quantification studies. ResearchGate. [Link]

  • Al-Mudhaf, H. F., & Barron, L. (2025). Standard reference materials for the determination of trace organic constituents in environmental samples. In Sample Handling and Trace Analysis of Pollutants (Second Edition). Elsevier. [Link]

  • Takazawa, Y., et al. (2009). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate. [Link]

  • NIST. (n.d.). Standard Reference Materials. NIST. [Link]

  • NIST. (2023). NIST Standard Reference Materials® 2023 Catalog. NIST. [Link]

  • Wang, Y., et al. (2023). Total organic halogen (TOX) analysis in waters: A short review. Critical Reviews in Environmental Science and Technology. [Link]

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5-(2-Bromoethyl)undecane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.